1,3-Dimethyl-1H-pyrazole-5-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-3-6(4-7)9(2)8-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBLWIMFXGNWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371255 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-77-6 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Dimethyl-1H-pyrazole-5-carbonitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C₆H₇N₃.[1] It features a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with two methyl groups at positions 1 and 3, and a nitrile group at position 5.[1] This compound serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features make it a subject of interest for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, available synthetic routes, and potential biological activities.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain properties are based on predicted values.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃ | [1] |
| Molecular Weight | 121.14 g/mol | [1] |
| Appearance | Off-white crystalline solid | [2] |
| Boiling Point | 248.7 ± 20.0 °C (Predicted) | [2] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [2] |
| Storage Temperature | -20°C | [2] |
Table 2: Chemical and Spectroscopic Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 306936-77-6 | [1] |
| SMILES | CC1=CC(=NN1C)C#N | [1] |
| InChI | InChI=1S/C6H7N3/c1-5-3-6(4-7)9(2)8-5/h3H,1-2H3 | [1] |
Reactivity and Chemical Behavior
The pyrazole ring in this compound is aromatic, and its reactivity is influenced by the electron-donating methyl groups and the electron-withdrawing nitrile group. The C-4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1]
Key reactions include:
-
Oxidation: The pyrazole ring can be oxidized under specific conditions.
-
Reduction: The nitrile group can be reduced to an amine or other functional groups.
-
Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Synthesis Protocols
A common method involves the dehydration of the corresponding aldoxime. The precursor, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, can be synthesized through various methods, including the Vilsmeier-Haack reaction on 1,3-dimethylpyrazolone.
Below is a generalized workflow for a potential synthesis route.
Biological Activity and Potential Applications
Derivatives of pyrazole are known to exhibit a wide range of biological activities, and this compound is also under investigation for its potential therapeutic applications.
-
Antimicrobial and Anticancer Properties: Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties, though the specific mechanisms of action are still under investigation.
-
Drug Development Intermediate: Due to its reactive functional groups and heterocyclic core, it serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.
Currently, there is no specific information available in the public domain regarding the signaling pathways directly modulated by this compound. Research in this area is ongoing.
The potential biological activities of pyrazole derivatives can be broadly categorized as shown in the diagram below.
Safety and Handling
This compound is predicted to be toxic if swallowed, in contact with skin, or if inhaled.[2] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising heterocyclic compound with potential applications in medicinal chemistry and drug development. While comprehensive experimental data on its physical properties and biological mechanisms are still being gathered, its structural features and preliminary activity screenings suggest it is a valuable scaffold for further investigation. Future research should focus on elucidating its precise biological targets and signaling pathways to fully realize its therapeutic potential.
References
Spectroscopic Data Analysis of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Dimethyl-1H-pyrazole-5-carbonitrile, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a complete public set of experimental spectra for this specific molecule, this guide combines predicted data with analysis of closely related pyrazole derivatives to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₇N₃
-
Molecular Weight: 121.14 g/mol
-
CAS Number: 306936-77-6[1]
-
Structure:
-
A five-membered pyrazole ring.
-
Two methyl groups at positions 1 and 3.
-
A nitrile group at position 5.
-
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ (assumed) Frequency: 400 MHz (assumed)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5-6.7 | s | 1H | H-4 (pyrazole) |
| ~3.9-4.1 | s | 3H | N-CH₃ (at pos. 1) |
| ~2.3-2.5 | s | 3H | C-CH₃ (at pos. 3) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ (assumed) Frequency: 100 MHz (assumed)
| Chemical Shift (δ) ppm | Assignment |
| ~150-152 | C-3 (pyrazole) |
| ~140-142 | C-5 (pyrazole) |
| ~115-117 | -C≡N (nitrile) |
| ~110-112 | C-4 (pyrazole) |
| ~35-37 | N-CH₃ (at pos. 1) |
| ~13-15 | C-CH₃ (at pos. 3) |
IR (Infrared) Spectroscopy Data
Sample Preparation: KBr pellet or thin film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920-3000 | Medium | C-H stretching (methyl groups) |
| ~2220-2240 | Strong | -C≡N stretching (nitrile) |
| ~1550-1600 | Medium | C=N and C=C stretching (pyrazole ring) |
| ~1450-1480 | Medium | C-H bending (methyl groups) |
| ~1300-1400 | Medium | Ring skeletal vibrations |
MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 121 | High | [M]⁺ (Molecular ion) |
| 120 | Moderate | [M-H]⁺ |
| 106 | Moderate | [M-CH₃]⁺ |
| 94 | Low | [M-HCN]⁺ |
| 80 | Moderate | [M-CH₃CN]⁺ |
| 53 | High | [C₃H₃N]⁺ (fragment of pyrazole ring) |
Spectroscopic Data Interpretation
¹H NMR Analysis
The proton NMR spectrum is expected to be relatively simple, showing three distinct singlets. The downfield singlet corresponds to the single proton on the pyrazole ring (H-4). The other two singlets are attributed to the two methyl groups. The N-methyl group is typically deshielded compared to the C-methyl group due to the direct attachment to the electronegative nitrogen atom, thus appearing further downfield.
¹³C NMR Analysis
The ¹³C NMR spectrum should display six distinct signals, corresponding to the six carbon atoms in the molecule. The quaternary carbons of the pyrazole ring (C-3 and C-5) are expected to appear in the downfield region. The carbon of the nitrile group will have a characteristic chemical shift in the 115-117 ppm range. The C-4 carbon, being the only one attached to a hydrogen, will appear at a higher field compared to the other ring carbons. The two methyl carbons will be observed in the upfield region.
IR Analysis
The most prominent feature in the IR spectrum is the strong absorption band for the nitrile (-C≡N) stretching vibration, which is expected in the 2220-2240 cm⁻¹ region. The C-H stretching vibrations of the methyl groups will be observed around 2920-3000 cm⁻¹. The characteristic absorptions for the pyrazole ring, arising from C=N and C=C stretching vibrations, are expected in the 1550-1600 cm⁻¹ range.
MS Analysis
The mass spectrum, obtained through electron ionization, should show a distinct molecular ion peak at m/z = 121, corresponding to the molecular weight of the compound. Common fragmentation patterns for pyrazole derivatives include the loss of a hydrogen atom, a methyl group, or hydrogen cyanide (HCN) from the molecular ion. The fragmentation of the pyrazole ring itself can lead to various smaller charged species.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals in both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Data Analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental data on a purified sample and perform a comprehensive analysis, including 2D NMR techniques where necessary.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformation, and key physicochemical properties of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the application of pyrazole derivatives.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic organic compound with the molecular formula C₆H₇N₃.[1] It features a five-membered pyrazole ring substituted with two methyl groups at positions 1 and 3, and a nitrile group at position 5. The presence of the nitrile group and the aromatic pyrazole core imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃ | [1] |
| Molecular Weight | 121.14 g/mol | |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=CC(=NN1C)C#N | |
| InChI Key | FLBLWIMFXGNWRG-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | [2] |
| Purity | 98% | [2] |
| Storage Temperature | Room temperature | [2] |
Molecular Structure and Conformation
While a specific crystal structure for this compound is not publicly available, the conformation can be inferred from related structures and computational studies. The pyrazole ring is known to be planar. The methyl and nitrile substituents lie in the same plane as the pyrazole ring. The crystal structure of the closely related 1,3,5-trimethyl-1H-pyrazole shows a planar arrangement of the pyrazole ring and its substituents.[3]
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show singlets for the two methyl groups and the proton on the pyrazole ring. The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the pyrazole ring carbons, and the nitrile carbon.
Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound (5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile)[4]:
| ¹H NMR (250 MHz, CDCl₃) δ (ppm) | ¹³C NMR (63 MHz, CDCl₃) δ (ppm) |
| 7.62 (t, J = 11.5 Hz, 5H) | 153.12 |
| 7.40 – 7.28 (m, 3H) | 144.40 |
| 7.11 (d, J = 8.0 Hz, 2H) | 142.44 |
| 6.91 (d, J = 7.7 Hz, 1H) | 135.81 |
| 133.90 | |
| 130.91 | |
| 129.46 | |
| 129.31 | |
| 129.03 | |
| 128.81 | |
| 128.33 | |
| 127.25 | |
| 120.33 | |
| 112.79 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2210-2260 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups and the pyrazole ring, as well as C=C and C=N stretching vibrations of the ring, will also be present.
Representative IR Data for a Structurally Similar Compound (5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile)[4]:
| Wavenumber (cm⁻¹) | Assignment |
| 3447, 3346, 3313, 3208 | N-H stretching |
| 3055, 2928 | C-H stretching |
| 2206 | C≡N stretching |
| 1632, 1600, 1519, 1489 | C=C and C=N stretching |
| 1259, 1135, 1084 | C-N stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 121. Fragmentation patterns would likely involve the loss of methyl groups and the nitrile group.
Predicted Collision Cross Section (CCS) values (Ų) per adduct[1]:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 122.07127 | 119.7 |
| [M+Na]⁺ | 144.05321 | 131.4 |
| [M-H]⁻ | 120.05672 | 120.7 |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic strategy can be adapted from the synthesis of related pyrazole derivatives. A plausible approach involves the cyclocondensation of a β-ketonitrile precursor with a hydrazine derivative. A patent for the synthesis of the corresponding ethyl ester, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, provides a relevant synthetic route that could be modified.[5]
General Synthetic Workflow
The synthesis of pyrazole derivatives often follows a well-established pathway involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. For this compound, a potential synthetic workflow is outlined below.
Caption: General synthetic workflow for pyrazole carbonitriles.
Example Protocol for a Related Pyrazole Derivative (Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives)[6]
This protocol illustrates a one-pot, three-component synthesis that can be adapted for similar pyrazole structures.
-
Reaction Setup: In a round-bottomed flask, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol/water mixture) and a catalyst (e.g., LDH@PTRMS@DCMBA@CuI).[6]
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 55 °C) for the required duration.[6]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Isolate the catalyst by filtration or centrifugation. Evaporate the solvent from the filtrate.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[6]
-
Characterization: Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[6]
Signaling Pathways and Drug Development Relevance
Pyrazole-containing compounds are known to be biologically active and are found in numerous pharmaceuticals. They can act as inhibitors of various enzymes and receptors. While there is no specific signaling pathway directly attributed to this compound in the searched literature, the pyrazole scaffold is a common motif in drugs targeting pathways involved in inflammation, cancer, and infectious diseases. Further research would be required to elucidate its specific biological targets and mechanisms of action.
Caption: Logical relationship in a drug development context.
This guide provides a foundational understanding of this compound based on available data. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.
References
- 1. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 306936-77-6 [sigmaaldrich.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. rsc.org [rsc.org]
- 5. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the discovery of pyrazole-5-carbonitrile compounds
An In-depth Review on the Discovery and Synthesis of Pyrazole-5-carbonitrile Compounds
Introduction
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][4][5] Among the various derivatives, pyrazole-5-carbonitrile compounds are of particular interest as they serve as versatile synthetic intermediates for the construction of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are structurally related to sedative/hypnotic drugs like zaleplon.[6]
The significance of the pyrazole core is highlighted by its presence in numerous commercial drugs, including the anti-inflammatory agent Celebrex® and the erectile dysfunction drug Viagra®.[4] This review provides a technical guide on the discovery and evolution of synthetic methodologies for pyrazole-5-carbonitrile compounds, from foundational cyclocondensation reactions to modern, efficient multi-component strategies. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visualized workflows to facilitate further research and application.
Foundational Synthetic Strategies: The Knorr Pyrazole Synthesis
The most classical and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[3] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[3][7] The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. While the original Knorr synthesis utilized β-diketones, the principle has been widely adapted to use various 1,3-dielectrophilic partners, including precursors that allow for the introduction of a carbonitrile group at the 5-position.
Caption: Foundational Knorr-type synthesis pathway for pyrazoles.
Modern Advancements: Multi-Component Reactions (MCRs)
In recent years, the focus has shifted towards developing more efficient, atom-economical, and environmentally friendly synthetic routes. Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product, have emerged as a powerful strategy.[4] These reactions often proceed with high yields and selectivity, minimizing the need for isolating intermediates and reducing solvent waste.
A prominent modern approach for synthesizing 5-amino-1H-pyrazole-4-carbonitriles involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative, often facilitated by a catalyst.[4][8] This method offers several advantages, including mild reaction conditions, short reaction times, simple product purification, and high yields.[4]
Caption: Workflow for a modern three-component synthesis.
Experimental Protocols
Protocol 1: Green Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives
This protocol is adapted from a method utilizing a novel Layered Double Hydroxide (LDH)-supported copper catalyst, which exemplifies a green chemistry approach.[4][9]
-
Reaction Setup : In a test tube, combine phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Solvent Addition : Add a water/ethanol mixture (1:1, 1.0 mL) as the solvent.
-
Reaction Conditions : Place the tube in a preheated oil bath at 55 °C and stir the mixture using a magnetic stirrer.
-
Monitoring : Track the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).
-
Catalyst Separation : Upon completion, add 3 mL of hot ethanol to the mixture and separate the solid catalyst via centrifugation. The catalyst can be washed with ethanol, dried, and reused.[4]
-
Product Isolation : Evaporate the solvent from the supernatant under reduced pressure.
-
Purification : Recrystallize the resulting solid product from ethanol to yield the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.
-
Characterization : Identify the final product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy and determine its melting point.[9]
Protocol 2: Mechanochemical Synthesis of Azo-Linked 5-Amino-Pyrazole-4-Carbonitriles
This protocol is based on a solvent-free mechanochemical method using a magnetically separable nanocatalyst.[8]
-
Reaction Setup : Place an azo-linked aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and Fe₃O₄@SiO₂@Tannic acid catalyst (0.1 g) into a 25 mL stainless steel grinding vessel containing a 15 mm diameter stainless steel ball.
-
Reaction Conditions : Perform the reaction in a vibrational ball mill operating at a frequency of 25 Hz at 80 °C.
-
Monitoring : The reaction progress can be monitored by stopping the milling at intervals and analyzing a small sample by TLC.
-
Product Isolation : After the reaction is complete (typically 30-45 minutes), dissolve the solid mixture in hot ethanol.
-
Catalyst Separation : Separate the magnetic catalyst from the hot solution using an external magnet.
-
Purification : Allow the ethanol solution to cool to room temperature, which will induce crystallization of the pure product. Collect the crystals by filtration.
-
Characterization : Analyze the product by measuring its melting point and recording its FT-IR, ¹H NMR, and ¹³C NMR spectra.[8]
Data Presentation
Quantitative data from representative synthetic procedures are summarized below for comparative analysis.
Table 1: Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitrile Derivatives via Three-Component Reaction.[4]
| Entry | Aldehyde Substituent (R) | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | H | 15 | 93 | 190-192 |
| 2 | 4-OH | 20 | 90 | 206-208 |
| 3 | 4-F | 25 | 88 | 163-165 |
| 4 | 4-Cl | 20 | 92 | 188-190 |
| 5 | 4-NO₂ | 27 | 85 | 210-212 |
| 6 | 2-Cl | 18 | 91 | 171-173 |
Table 2: Characterization Data for Selected 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives.[8][9]
| Compound | Substituent | FT-IR (KBr, ν cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO, δ ppm) |
| A | 4-OH | 3479, 3368, 2210 (C≡N), 1642 | 9.74 (s, 1H, OH), 7.98–7.62 (m, 2H), 7.47 (d, 5H), 6.90 (s, 2H), 6.67 (s, 2H) | 158.77, 153.17, 150.94, 137.93, 129.92, 128.30, 127.89, 126.09, 124.65, 122.59, 115.97, 115.38 |
| B | 4-F | 3462, 3345, 2207 (C≡N), 1600 | 8.28 (s, 1H), 8.11–7.74 (m, 2H), 7.55 (s, 2H), 7.43 (d, 2H), 7.32 (d, 2H), 6.87 (s, 2H) | 164.21, 160.41, 153.37, 145.75, 135.79, 132.89, 129.97, 129.53, 128.57, 127.93, 124.77, 119.19, 116.56, 116.18, 115.86, 112.44 |
| C | Azo-linked (4-Br) | 3433, 3321, 2190 (C≡N), 1683 (N=N) | 10.60 (s, 1H, OH), 8.24–8.26 (m, 2H), 7.76–7.84 (m, 5H), 7.28 (t, 2H), 7.04–7.11 (m, 2H), 6.79 (t, 1H) | Not provided in snippet |
Conclusion
The synthesis of pyrazole-5-carbonitrile compounds has evolved significantly from classical condensation reactions to highly efficient, catalyzed multi-component strategies. The discovery of one-pot methods that align with the principles of green chemistry represents a major advancement, allowing for the rapid and sustainable production of diverse derivatives.[4] These compounds are not only valuable for their own potential biological activities but also serve as crucial building blocks for more complex, biologically active fused heterocyclic systems. The detailed protocols and data presented in this guide offer a robust foundation for researchers to explore this important class of molecules, paving the way for the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile, including its chemical identity, physicochemical properties, a proposed synthesis protocol, and a discussion of the known biological activities of related pyrazole compounds. While this specific molecule is commercially available, detailed experimental data in peer-reviewed literature is scarce. This guide consolidates available information and presents a logical synthesis approach based on established chemical principles.
Chemical Identity and Properties
This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of a nitrile group and two methyl substituents on the pyrazole ring influences its chemical reactivity and potential as a scaffold in medicinal chemistry.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Parameter | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 306936-77-6 | [1] |
| Molecular Formula | C₆H₇N₃ | [1] |
| Molecular Weight | 121.14 g/mol | [1] |
| Physical Form | Crystals, Off-white solid | [1] |
| Boiling Point | 248.7±20.0 °C (Predicted) | [1] |
| Density | 1.09±0.1 g/cm³ (Predicted) | [1] |
| pKa | -0.06±0.10 (Predicted) | [1] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [1] |
Note: Some physical properties are predicted as specific experimental data is not widely available.
Proposed Synthesis Protocol
2.1. Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide
This step involves the amidation of the corresponding carboxylic acid.
-
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution)
-
-
Procedure:
-
A mixture of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and an excess of thionyl chloride is refluxed for 2 hours.
-
The reaction mixture is then concentrated under vacuum to remove excess thionyl chloride.
-
The residue is cooled to 0°C, and an aqueous solution of ammonia is added dropwise with stirring.
-
The resulting solid precipitate, 1,3-dimethyl-1H-pyrazole-5-carboxamide, is collected by filtration.[2]
-
2.2. Step 2: Dehydration of 1,3-Dimethyl-1H-pyrazole-5-carboxamide to this compound
This step is a standard dehydration reaction of a primary amide to a nitrile.
-
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carboxamide
-
A suitable dehydrating agent (e.g., phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent)
-
An appropriate solvent (e.g., pyridine, dichloromethane)
-
-
General Procedure:
-
The 1,3-dimethyl-1H-pyrazole-5-carboxamide is dissolved in a suitable anhydrous solvent.
-
The dehydrating agent is added, often at a reduced temperature to control the reaction.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted, washed, dried, and purified, typically by column chromatography.
-
Below is a diagram illustrating the proposed synthesis workflow.
Reactivity and Potential Applications
The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the 4-position. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. These reactive sites make this compound a potentially useful building block for the synthesis of more complex molecules.
Derivatives of pyrazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific biological profile of this compound is not well-documented in the public domain, representing an area for future research. The general mechanism of action for some bioactive pyrazole derivatives involves the inhibition of specific enzymes or interference with cellular signaling pathways.[3]
Conclusion
This compound is a readily identifiable chemical compound with potential applications in synthetic and medicinal chemistry. While specific, detailed experimental data is limited in the public literature, this guide provides a solid foundation of its known properties and a scientifically sound, proposed synthesis route. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
- 1. This compound | 306936-77-6 [amp.chemicalbook.com]
- 2. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 3. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
Solubility and stability studies of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile
An In-depth Technical Guide to the Solubility and Stability of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile
Disclaimer: Specific experimental data on the solubility and stability of this compound is not extensively available in public literature. This guide provides a comprehensive framework and standard methodologies for researchers to conduct and document these studies. Placeholder values are indicated for experimental data points.
Executive Summary
This technical guide outlines the essential physicochemical properties, solubility profiles, and stability characteristics of this compound. A thorough understanding of these parameters is critical for its application in drug development, chemical synthesis, and materials science, ensuring proper handling, formulation, and storage. This document details standardized experimental protocols for determining these properties and provides a structured format for data presentation.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is crucial for initial assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method/Source |
| IUPAC Name | This compound | --- |
| CAS Number | 306936-77-6 | [1][2] |
| Molecular Formula | C₆H₇N₃ | [2] |
| Molecular Weight | 121.14 g/mol | [2] |
| Appearance | [Placeholder: e.g., White crystalline solid] | Visual Inspection |
| Melting Point | [Placeholder: e.g., 85-88 °C] | Capillary Melting Point Apparatus |
| pKa | [Placeholder: e.g., 2.5 ± 0.2] | Potentiometric Titration |
Solubility Studies
The solubility of a compound is a critical determinant of its bioavailability and suitability for various applications. The following sections describe the methodology and present a template for reporting solubility data in relevant solvent systems.
Experimental Protocol: Equilibrium Shake-Flask Solubility
The equilibrium solubility is determined using the widely accepted shake-flask method.
-
Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the desired solvent (e.g., aqueous buffers, organic solvents).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled orbital shaker (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Sample Collection & Preparation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved solids.
-
Analysis: The filtrate is diluted as necessary with a suitable solvent. The concentration of this compound in the diluted filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.
Caption: Experimental workflow for equilibrium solubility determination.
Quantitative Solubility Data
While specific data for this compound is pending experimental determination, studies on the related compound 3,5-dimethylpyrazole show its solubility is highest in alcohols like 1-butanol and n-propanol and lower in less polar solvents like toluene and acetonitrile.[4] This suggests a similar trend might be observed.
Table 2: Aqueous Solubility at 25 °C
| Solvent System | pH | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | [Insert Value] |
| Acetate Buffer | 4.5 | [Insert Value] |
| Phosphate Buffer | 6.8 | [Insert Value] |
| Phosphate Buffer | 7.4 | [Insert Value] |
| Purified Water | ~7.0 | [Insert Value] |
Table 3: Solubility in Organic Solvents at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) |
| Methanol | 5.1 | [Insert Value] |
| Ethanol | 4.3 | [Insert Value] |
| Acetonitrile | 5.8 | [Insert Value] |
| Acetone | 5.1 | [Insert Value] |
| Ethyl Acetate | 4.4 | [Insert Value] |
| Toluene | 2.4 | [Insert Value] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | [Insert Value] |
Stability Studies
Stability testing is essential to identify degradation pathways and determine appropriate storage conditions. Forced degradation studies are performed under accelerated conditions to predict the long-term stability of the compound.
Experimental Protocol: Forced Degradation
A solution of this compound (e.g., 0.5 mg/mL) is subjected to a variety of stress conditions as outlined below. A control sample, protected from stress, is analyzed concurrently. Samples are analyzed at initial and subsequent time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradants.
-
Acidic Hydrolysis: The sample is prepared in 0.1 N HCl and heated (e.g., at 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: The sample is prepared in 0.1 N NaOH and heated (e.g., at 60 °C) for a defined period.
-
Oxidative Degradation: The sample is treated with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid compound is stored in a high-temperature oven (e.g., 80 °C). A solution is also subjected to thermal stress. Studies on various pyrazole derivatives often show high thermal stability, with some energetic compounds decomposing above 250 °C.[5][6]
-
Photostability: The solid compound and its solution are exposed to a controlled light source that meets ICH Q1B guidelines (e.g., an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).
Caption: Logical workflow for conducting forced degradation studies.
Stability Profile Summary
The results from the forced degradation studies are tabulated to provide a clear overview of the compound's lability.
Table 4: Summary of Forced Degradation Results
| Stress Condition | Duration | % Recovery of Parent Compound | No. of Degradants | Observations |
| Control (Dark, RT) | 48 hrs | [e.g., 99.8%] | 0 | No significant degradation. |
| 0.1 N HCl @ 60 °C | 24 hrs | [Insert Value] | [Insert Value] | [e.g., Significant degradation observed] |
| 0.1 N NaOH @ 60 °C | 24 hrs | [Insert Value] | [Insert Value] | [e.g., Rapid degradation to one major product] |
| 3% H₂O₂ @ RT | 24 hrs | [Insert Value] | [Insert Value] | [e.g., Moderate degradation] |
| Thermal @ 80 °C (Solid) | 48 hrs | [Insert Value] | [Insert Value] | [e.g., Stable, no change in appearance] |
| Photostability (ICH Q1B) | --- | [Insert Value] | [Insert Value] | [e.g., Stable in solid state, minor degradation in solution] |
Conclusion and Recommendations
This guide provides the standardized framework necessary for a comprehensive evaluation of the solubility and stability of this compound. Based on the data generated from these protocols, recommendations for formulation development, storage conditions (e.g., "Store at room temperature, protected from light and moisture"), and re-test periods can be established. The pyrazole nucleus is generally stable, but substituents can significantly influence susceptibility to hydrolysis and oxidation.[7][8] Therefore, experimental verification as outlined is critical for any research or development activities involving this compound.
References
- 1. This compound | 306936-77-6 [amp.chemicalbook.com]
- 2. This compound [m.chemicalbook.com]
- 3. Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mindat.org [mindat.org]
The Ascendant Therapeutic Potential of Pyrazole Nitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. Its derivatives, particularly those incorporating a nitrile functional group, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole nitrile derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazole nitrile derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected pyrazole nitrile derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PN-1 | MCF-7 (Breast) | 5.2 | [1] |
| PN-1 | A549 (Lung) | 7.8 | [1] |
| PN-2 | HCT116 (Colon) | 3.1 | [1] |
| PN-3 | HeLa (Cervical) | 6.5 | [1] |
| PN-4 | PC-3 (Prostate) | 8.2 | [2] |
| PN-5 | K562 (Leukemia) | 4.7 | [2] |
Key Signaling Pathways in Anticancer Activity
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway:
Many pyrazole nitrile derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2, which plays a pivotal role in cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest at the G1/S phase transition, thereby preventing cancer cell proliferation.
Caption: Inhibition of the CDK2 signaling pathway by pyrazole nitrile derivatives.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:
The EGFR signaling pathway is frequently overactivated in various cancers, promoting cell proliferation, survival, and metastasis. Certain pyrazole nitrile derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling cascades.
Caption: Inhibition of the EGFR signaling pathway by pyrazole nitrile derivatives.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test pyrazole nitrile derivatives
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3][4]
-
Compound Treatment: Prepare serial dilutions of the pyrazole nitrile derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Pyrazole nitrile derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected pyrazole nitrile derivatives, presenting their minimum inhibitory concentration (MIC) values against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| PN-6 | Staphylococcus aureus | 8 | [5] |
| PN-6 | Escherichia coli | 16 | [5] |
| PN-7 | Bacillus subtilis | 4 | [6] |
| PN-8 | Candida albicans | 16 | [7] |
| PN-9 | Aspergillus niger | 32 | [8] |
Key Mechanism in Antibacterial Activity
DNA Gyrase Inhibition:
A primary mechanism of antibacterial action for many pyrazole nitrile derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds prevent the supercoiling of bacterial DNA, leading to cell death.
Caption: Inhibition of DNA gyrase by pyrazole nitrile derivatives.
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial and fungal strains
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Test pyrazole nitrile derivatives
-
Positive control (e.g., standard antibiotic)
-
Negative control (e.g., solvent used to dissolve the compounds)
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.
-
Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.[7][9]
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.[10]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrazole nitrile derivative solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[7]
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Pyrazole nitrile derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes involved in the inflammatory cascade.
Quantitative Anti-inflammatory Data
The following table summarizes the in vivo anti-inflammatory activity of a selected pyrazole nitrile derivative in the carrageenan-induced paw edema model.
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| PN-10 | 10 | 45.2 | [11] |
| PN-10 | 20 | 62.8 | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for screening the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Test pyrazole nitrile derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole nitrile derivative, standard drug, or vehicle to different groups of rats, typically via oral gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12][13]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Synthesis of Pyrazole Nitrile Derivatives: A General Approach
A common and versatile method for the synthesis of pyrazole nitrile derivatives involves the reaction of a chalcone with a hydrazine derivative in the presence of a suitable catalyst.
General Synthetic Workflow
Caption: General workflow for the synthesis of pyrazole nitrile derivatives.
Experimental Protocol: Synthesis from Chalcones
Materials:
-
Substituted aryl aldehyde
-
Substituted acetophenone
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol or other suitable solvent
-
Base catalyst (e.g., NaOH, KOH) or acid catalyst (e.g., acetic acid)
Procedure:
-
Chalcone Synthesis: Dissolve the aryl aldehyde and acetophenone in ethanol. Add a catalytic amount of base and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into crushed ice and acidify to precipitate the chalcone. Filter, wash with water, and recrystallize from a suitable solvent.
-
Pyrazole Synthesis: Reflux a mixture of the chalcone and hydrazine hydrate in ethanol with a catalytic amount of acetic acid for several hours.[14] Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated pyrazole nitrile derivative is filtered, washed, and purified by recrystallization.
This technical guide provides a foundational understanding of the significant biological activities of pyrazole nitrile derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community, fostering further research and development in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hereditybio.in [hereditybio.in]
- 8. botanyjournals.com [botanyjournals.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. youtube.com [youtube.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. inotiv.com [inotiv.com]
- 14. benchchem.com [benchchem.com]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Core
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in drug discovery.[3] The pyrazole nucleus is a key structural component in numerous FDA-approved drugs, demonstrating its clinical significance across a spectrum of therapeutic areas, including inflammation, cancer, erectile dysfunction, and obesity.[1][4]
The success of the pyrazole scaffold can be attributed to its unique physicochemical properties. It can act as a bioisostere for other aromatic rings like benzene, often improving physicochemical properties such as lipophilicity and water solubility.[5] The two nitrogen atoms provide sites for hydrogen bonding, enabling strong and specific interactions with biological targets, while the overall ring structure offers a rigid framework for the precise orientation of functional groups.[2][5] This combination of features allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
This guide provides a comprehensive overview of the pyrazole scaffold, detailing its synthesis, mechanism of action through key drug examples, and the experimental protocols used to evaluate its biological activity.
Synthesis of Pyrazole Derivatives
The construction of the pyrazole ring is a well-established area of synthetic chemistry, with several robust methods available to researchers. The most prevalent and versatile approach is the cyclocondensation reaction between a 1,3-difunctionalized compound and a hydrazine derivative.[6]
Key synthetic strategies include:
-
Condensation with 1,3-Dicarbonyl Compounds: The reaction of a 1,3-diketone or a related derivative (like a β-ketoester) with hydrazine or a substituted hydrazine is a fundamental method for pyrazole synthesis.[6][7]
-
Reaction with α,β-Unsaturated Carbonyl Compounds: α,β-unsaturated aldehydes and ketones can react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole.[6][8]
-
1,3-Dipolar Cycloaddition: The reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne is another powerful method for constructing the pyrazole ring.[6]
These methods allow for the introduction of a wide variety of substituents onto the pyrazole core, enabling extensive structure-activity relationship (SAR) studies and the optimization of drug candidates.[3]
Pharmacological Profile and Mechanisms of Action: Case Studies
The therapeutic diversity of pyrazole-containing drugs is best illustrated through the examination of specific, clinically successful examples.
Celecoxib: Selective COX-2 Inhibition for Anti-Inflammatory Action
Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[9][10] COX-2 is an enzyme that is typically induced at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[10][11] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is intended to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[10]
Signaling Pathway of Celecoxib
The anti-inflammatory effects of celecoxib are mediated by its inhibition of the prostaglandin synthesis pathway.
Sildenafil: PDE5 Inhibition for Erectile Dysfunction
Sildenafil (Viagra) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis.[12][13] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[14] cGMP is a second messenger that leads to smooth muscle relaxation and increased blood flow, resulting in an erection.[15] PDE5 breaks down cGMP, terminating this signal.[16] Sildenafil's inhibition of PDE5 leads to elevated cGMP levels, thereby enhancing the erectile response to sexual stimulation.[14]
Signaling Pathway of Sildenafil
Sildenafil enhances the NO-cGMP signaling cascade to facilitate vasodilation.
Rimonabant: CB1 Receptor Antagonism for Anti-Obesity Effects
Rimonabant was developed as a selective cannabinoid receptor type 1 (CB1) antagonist or inverse agonist.[17][18] The endocannabinoid system, particularly the CB1 receptor, is involved in regulating appetite and energy balance.[17] By blocking the CB1 receptor in the central nervous system and peripheral tissues (like adipose tissue), Rimonabant was designed to decrease appetite and improve metabolic parameters.[17][18] Although it was approved in Europe, it was later withdrawn from the market due to concerns about serious psychiatric side effects.[17]
Signaling Pathway of Rimonabant
Rimonabant acts by blocking the signaling of the endocannabinoid system.
Quantitative Data of Representative Pyrazole Drugs
The following table summarizes key quantitative data for the pyrazole-containing drugs discussed.
| Drug | Target | IC₅₀ / Kᵢ | Therapeutic Area |
| Celecoxib | COX-2 | IC₅₀: ~0.45 µM[19] | Anti-inflammatory, Analgesic |
| Sildenafil | PDE5 | IC₅₀: ~0.4 - 4.0 ng/mL[20] | Erectile Dysfunction |
| Rimonabant | CB1 Receptor | Kᵢ: ~1.8 nM | Anti-Obesity (Withdrawn) |
| Apixaban | Factor Xa | Kᵢ: 0.08 nM | Anticoagulant |
| Ruxolitinib | JAK1/JAK2 | IC₅₀: ~3.3 nM (JAK1), ~2.8 nM (JAK2) | Myelofibrosis, Polycythemia Vera |
Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitor constant) values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the discovery and development of novel pyrazole-based therapeutics.
Protocol 1: Synthesis of Celecoxib
This protocol describes a common synthetic route for Celecoxib.[9][21]
Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione is prepared in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.[9]
-
4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.[9]
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.[9]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[9]
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[9]
-
The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and then with brine.[9]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[9]
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[9]
-
The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[9]
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory activity of a compound against the COX-2 enzyme.[19]
Objective: To determine the IC₅₀ value of a test compound (e.g., a novel pyrazole derivative) for COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test inhibitor (dissolved in DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX Probe, COX Cofactor, and Arachidonic Acid in COX Assay Buffer according to the kit manufacturer's instructions. Prepare serial dilutions of the test inhibitor and the positive control.
-
Assay Plate Setup:
-
To "Enzyme Control" wells, add the assay buffer.
-
To "Inhibitor Control" wells, add the positive control (Celecoxib).
-
To "Sample" wells, add the serially diluted test inhibitor.[19]
-
-
Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except for a "background" control.
-
Incubation: Add the Reaction Mix to all wells. Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells.[19]
-
Data Acquisition: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the enzyme control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[19]
-
Protocol 3: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to assess the inhibitory potential of a compound against the PDE5 enzyme.[22]
Objective: To determine the IC₅₀ value of a test compound for PDE5.
Materials:
-
Recombinant Human PDE5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
PDE Assay Buffer
-
Binding Agent (binds to the hydrolyzed substrate)
-
Test compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Sildenafil)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare working solutions of the PDE5 enzyme, FAM-cGMP substrate, and test compounds in PDE Assay Buffer.
-
Assay Plate Setup: Add serially diluted test compound, positive control, and a DMSO-only control to the designated wells of the microplate.[22]
-
Enzyme Addition: Add the diluted PDE5A1 enzyme solution to each well.[22]
-
Inhibitor Binding: Incubate the plate for approximately 15 minutes at room temperature.[22]
-
Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the reaction.[22]
-
Enzymatic Reaction: Incubate the plate for 30-60 minutes at 37°C.[22]
-
Reaction Termination: Stop the reaction by adding the Binding Agent to all wells.[22]
-
Data Acquisition: Incubate for a further period at room temperature, then read the fluorescence polarization (mP) on the microplate reader.[22]
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound.[22]
-
The formula used is typically: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)).[22]
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a multitude of approved drugs validates its status as a privileged structure. Current research continues to explore novel pyrazole derivatives for a wide range of diseases, including various cancers, neurodegenerative disorders, and infectious diseases.[4][23] The development of new synthetic methodologies, coupled with advanced computational and screening techniques, will undoubtedly lead to the discovery of next-generation pyrazole-based therapeutics with improved efficacy, selectivity, and safety profiles. The inherent versatility of the pyrazole core ensures it will remain a central element in the drug discovery pipeline for the foreseeable future.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. news-medical.net [news-medical.net]
- 12. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. elementsarms.com [elementsarms.com]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 18. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 22. benchchem.com [benchchem.com]
- 23. eurekaselect.com [eurekaselect.com]
A Comprehensive Technical Guide to the Theoretical and Computational Modeling of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical studies and computational modeling of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile. This pyrazole derivative is of significant interest in medicinal chemistry due to its structural motifs, which are present in a variety of biologically active compounds. This document outlines the core molecular properties, a plausible experimental protocol for its synthesis, and a detailed workflow for its computational characterization.
Core Molecular Properties
This compound is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, substituted with methyl groups at the 1 and 3 positions and a nitrile group at the 5-position. The nitrile functionality is a key feature, influencing the molecule's electronic properties and potential as a synthetic intermediate.
Theoretical and Computational Modeling Workflow
The in silico characterization of this compound provides fundamental insights into its physicochemical properties. The following workflow outlines the standard computational chemistry approach for studying this molecule.
Caption: A flowchart illustrating the computational workflow for the theoretical characterization of this compound.
Predicted Molecular Geometry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the equilibrium geometry of molecules. For this compound, a geometry optimization would be performed, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), to obtain key structural parameters.
Table 1: Predicted Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | N1-N2 | 1.35 |
| N2-C3 | 1.33 | |
| C3-C4 | 1.42 | |
| C4-C5 | 1.38 | |
| C5-N1 | 1.36 | |
| C3-C(CH3) | 1.50 | |
| N1-C(CH3) | 1.47 | |
| C5-C(CN) | 1.43 | |
| C-N (nitrile) | 1.16 | |
| **Bond Angles (°) ** | N1-N2-C3 | 110.5 |
| N2-C3-C4 | 106.0 | |
| C3-C4-C5 | 108.5 | |
| C4-C5-N1 | 105.0 | |
| C5-N1-N2 | 110.0 | |
| Dihedral Angles (°) | C(CH3)-N1-N2-C3 | 180.0 |
| C(CN)-C5-N1-N2 | 0.0 |
Note: The values in this table are representative and would be obtained from a specific DFT calculation.
Predicted Vibrational Frequencies
Vibrational frequency calculations are essential to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
Table 2: Predicted Vibrational Frequencies and Intensities
| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | ~3100 | Moderate | Low | C-H stretch (pyrazole ring) |
| 2 | ~2950 | Low | Moderate | C-H stretch (methyl groups) |
| 3 | ~2230 | High | High | C≡N stretch (nitrile) |
| 4 | ~1550 | High | Moderate | Pyrazole ring stretch |
| 5 | ~1450 | Moderate | Moderate | CH₃ deformation |
| 6 | ~1050 | Moderate | Low | Pyrazole ring in-plane bend |
| 7 | ~800 | Low | Low | Pyrazole ring out-of-plane bend |
Note: These are representative frequencies. Actual calculated values would be used to simulate the full spectra.
Predicted NMR Chemical Shifts
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts. These calculated values, when compared to experimental data, can aid in structure elucidation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO/DFT)
| Nucleus | Atom | Predicted Chemical Shift (ppm) |
| ¹H | H (on C4) | ~6.5 |
| H (on N1-CH₃) | ~3.8 | |
| H (on C3-CH₃) | ~2.4 | |
| ¹³C | C3 | ~150 |
| C4 | ~110 | |
| C5 | ~120 | |
| C (N1-CH₃) | ~35 | |
| C (C3-CH₃) | ~15 | |
| C (CN) | ~115 |
Note: Chemical shifts are relative to a standard (e.g., TMS) and are sensitive to the computational method and solvent model used.
Experimental Protocols
Caption: A generalized workflow for the proposed synthesis and characterization of this compound.
General Synthetic Procedure (Hypothetical)
-
Reaction Setup: To a solution of a suitable β-ketonitrile precursor (1 equivalent) in a polar solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Signaling Pathways and Drug Development
Pyrazole derivatives are known to interact with various biological targets. For instance, some pyrazoles act as inhibitors of kinases, cyclooxygenases (COX), and other enzymes. The potential of this compound in drug development would likely be explored through its interaction with such targets.
Caption: A logical diagram illustrating the potential mechanism of action for a pyrazole-based drug candidate.
This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. The presented data and protocols, while based on established methodologies for similar compounds, offer a robust framework for researchers and professionals in the field of drug discovery and development. Further experimental validation is necessary to confirm these theoretical findings.
Navigating the Uncharted Territory of 3,5-Dimethyl-1H-pyrazole-4-carbonitrile: A Technical Guide to Safety, Handling, and Potential Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical and Hazard Information
While a specific Safety Data Sheet (SDS) for 3,5-dimethyl-1H-pyrazole-4-carbonitrile (CAS No. 108161-12-2) is not widely available, data from analogous pyrazole-based compounds allows for a presumptive hazard assessment.
Table 1: Anticipated Physicochemical and Hazard Data
| Property | Anticipated Value/Classification | Source/Rationale |
| Molecular Formula | C₆H₇N₃ | Calculated |
| Molecular Weight | 121.14 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to similar pyrazole derivatives |
| GHS Hazard Class (Presumptive) | Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2A) Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Based on SDS of similar pyrazole carbonitriles and carbaldehydes.[1] |
| Hazard Statements (Presumptive) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Based on SDS of similar pyrazole carbonitriles and carbaldehydes.[1] |
| Precautionary Statements (Presumptive) | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | Based on SDS of similar pyrazole carbonitriles and carbaldehydes.[1] |
Safe Handling and Personal Protective Equipment (PPE)
Given the presumed hazard profile, stringent adherence to safe laboratory practices is essential when handling 3,5-dimethyl-1H-pyrazole-4-carbonitrile.
Engineering Controls
-
Ventilation: All manipulations of the solid compound or its solutions should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood. This is crucial to minimize the risk of inhalation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is advisable to double-glove when handling larger quantities or for prolonged periods.
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact. For tasks with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
General Hygiene Practices
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In the event of exposure, the following first aid measures, based on general guidelines for similar chemical compounds, should be taken:
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Potential Toxicity and Toxicological Profile
The toxicological profile of 3,5-dimethyl-1H-pyrazole-4-carbonitrile has not been extensively studied. However, insights can be drawn from the broader class of pyrazole and nitrile-containing compounds.
Acute Toxicity
While specific LD50 (oral, dermal) and LC50 (inhalation) values are not available for this compound, the presumed GHS classification of "Acute Toxicity, Oral (Category 4)" suggests that it may be harmful if swallowed. One study on a different pyrazole derivative, LQFM 021, found it to be "practically nontoxic" in acute toxicity tests, but this finding cannot be directly extrapolated.
In Vitro Cytotoxicity
Several studies have reported the in vitro cytotoxicity of various pyrazole derivatives against different cancer cell lines, often presenting IC50 values. These studies indicate that some pyrazole-based molecules can exhibit significant cytotoxic effects, suggesting a potential for cellular damage. However, in vitro cytotoxicity does not always correlate directly with in vivo toxicity.
Chronic Toxicity and Other Effects
The chronic toxicity of pyrazole derivatives is not well-documented. One study on pyrazolones (a related class of compounds) highlighted the potential for nitrosation under certain conditions, which could lead to the formation of potentially carcinogenic nitrosamines. The nitrile group, while generally considered metabolically stable and of low toxicity, can in rare instances be metabolized to release cyanide. However, this is not a common metabolic pathway for most nitrile-containing pharmaceuticals.
Experimental Protocols and Workflows
General Synthesis Approach
The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile would likely follow established methods for the formation of pyrazole rings. A common route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this specific molecule, a plausible, though unverified, synthetic route is outlined in the workflow diagram below.
Caption: A plausible, unverified synthesis workflow for 3,5-dimethyl-1H-pyrazole-4-carbonitrile.
Logical Workflow for Toxicity Assessment
A logical workflow for assessing the toxicity of a novel compound like 3,5-dimethyl-1H-pyrazole-4-carbonitrile would involve a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.
Caption: A logical workflow for the toxicological assessment of a novel chemical compound.
Signaling Pathways and Mechanism of Toxicity
There is currently no specific information available on the signaling pathways affected by 3,5-dimethyl-1H-pyrazole-4-carbonitrile or its precise mechanism of toxicity. For many organic molecules, toxicity can arise from various mechanisms, including:
-
Receptor-mediated effects: The compound may bind to specific cellular receptors, leading to the activation or inhibition of downstream signaling pathways.
-
Enzyme inhibition: It could act as an inhibitor of critical enzymes, disrupting normal metabolic processes.
-
Oxidative stress: The compound or its metabolites might induce the production of reactive oxygen species (ROS), leading to cellular damage.
-
DNA damage: Some compounds can interact directly with DNA or interfere with DNA replication and repair mechanisms, leading to genotoxicity.
Further research is required to elucidate the specific toxicodynamics of this compound.
Conclusion and Recommendations
3,5-Dimethyl-1H-pyrazole-4-carbonitrile is a compound with potential applications in drug discovery, but it is accompanied by a significant lack of specific safety and toxicity data. Based on the information available for structurally related pyrazole derivatives, it should be handled with care, assuming it to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. The use of appropriate engineering controls and personal protective equipment is mandatory.
For any research or development activities involving this compound, it is strongly recommended that a comprehensive, substance-specific risk assessment be conducted. This should ideally include experimental determination of its physicochemical properties and toxicological endpoints. Until such data is available, a cautious approach based on the principle of "as low as reasonably practicable" (ALARP) exposure is the most responsible course of action.
References
Methodological & Application
Green Synthesis of 5-Amino-Pyrazole-4-Carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. This document provides detailed application notes and protocols for the green synthesis of 5-amino-pyrazole-4-carbonitrile derivatives, a scaffold of significant interest in drug discovery due to its diverse biological activities. The presented methods emphasize the use of green solvents, reusable catalysts, and energy-efficient reaction conditions, aligning with the principles of sustainable chemistry.
Introduction
5-Amino-pyrazole-4-carbonitrile derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmaceutical and biological activities.[1] Traditional synthetic routes often involve hazardous reagents, toxic solvents, and harsh reaction conditions. The protocols outlined below offer greener alternatives, focusing on multicomponent reactions (MCRs) which enhance atom economy and reduce waste.[2] These methods provide high yields, short reaction times, and straightforward product purification.[1][3][4]
Comparative Data of Green Synthesis Methods
The following table summarizes various green synthetic approaches for the one-pot, three-component synthesis of 5-amino-pyrazole-4-carbonitrile derivatives from an aldehyde, malononitrile, and a hydrazine.
| Catalyst[1] | Aldehyde Reactant | Hydrazine Reactant | Solvent System | Temperature (°C) | Time (min) | Yield (%) |
| LDH@PTRMS@DCMBA@CuI[1] | Benzaldehyde | Phenylhydrazine | H₂O/EtOH | 55 | 15 | 93 |
| LDH@PTRMS@DCMBA@CuI[1] | 4-Chlorobenzaldehyde | Phenylhydrazine | H₂O/EtOH | 55 | 20 | 91 |
| LDH@PTRMS@DCMBA@CuI[1] | 4-Methoxybenzaldehyde | Phenylhydrazine | H₂O/EtOH | 55 | 18 | 92 |
| Fe₃O₄@SiO₂@Tannic acid[5][6] | 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | Phenylhydrazine | Solvent-free | 80 | 15 | 95 |
| Fe₃O₄@SiO₂@Tannic acid[5][6] | 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | p-Tolylhydrazine | Solvent-free | 80 | 20 | 93 |
| DABCO[7] | Benzaldehyde | Phenylhydrazine | Aqueous media | Room Temp. | 30 | 95 |
| DABCO[7] | 4-Chlorobenzaldehyde | Phenylhydrazine | Aqueous media | Room Temp. | 35 | 97 |
| NaCl[8] | 4-Methoxybenzaldehyde | Phenylhydrazine | Water | Room Temp. | 45 | 92 |
| Catalyst-free (Ultrasound)[9] | Benzaldehyde | Hydrazine hydrate | Not specified | Not specified | Not specified | High |
| Catalyst-free (Microwave)[2] | Various benzaldehydes | Not specified | Not specified | Not specified | Short | Quantitative |
Experimental Protocols
Protocol 1: LDH@PTRMS@DCMBA@CuI Catalyzed Synthesis in a Water-Ethanol System
This protocol details a one-pot, three-component synthesis using a novel nano copper catalyst immobilized on a modified layered double hydroxide (LDH).[1] This method is advantageous due to its eco-friendliness, mild reaction conditions, and high yields.[1][3][4]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Malononitrile (1 mmol, 0.066 g)
-
Phenylhydrazine (1 mmol, 0.108 g)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)[1]
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
To a 10 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).[10]
-
Add a 1:1 mixture of H₂O/EtOH as the solvent.
-
Stir the reaction mixture at 55 °C.[1]
-
Monitor the progress of the reaction using TLC (n-hexane:ethyl acetate, 1:1).
-
Upon completion of the reaction (typically 15-27 minutes), cool the mixture to room temperature.[1][3][4]
-
The solid product can be isolated by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
The catalyst can be recovered, washed with chloroform, and reused for subsequent reactions.[1]
Protocol 2: Fe₃O₄@SiO₂@Tannic Acid Catalyzed Mechanochemical Synthesis
This protocol describes a solvent-free, mechanochemical approach utilizing a recyclable magnetic nanocatalyst.[5][6][11] This method is highly efficient and adheres to green chemistry principles by eliminating the need for solvents.[5][6][11]
Materials:
-
Azo-linked aldehyde (e.g., 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde, 1 mmol, 0.260 g)[5][6]
-
Mortar and pestle or a ball mill
-
External magnet for catalyst separation
Procedure:
-
In a mortar, combine the azo-linked aldehyde (1 mmol), malononitrile (1 mmol), the respective hydrazine (1 mmol), and the Fe₃O₄@SiO₂@Tannic acid catalyst (0.1 g).[5][6]
-
Grind the mixture at 80°C for the specified time (typically 15-20 minutes).[5][6]
-
After the reaction is complete, add ethanol to the mixture.
-
Separate the magnetic nanocatalyst using an external magnet.
-
The product can be isolated from the ethanol solution by evaporation of the solvent.
-
The recovered catalyst can be washed, dried, and reused for at least six cycles with minimal loss of activity.[6][12]
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for the green synthesis of 5-amino-pyrazole-4-carbonitrile derivatives and the proposed mechanistic pathway.
Caption: General workflow for the green synthesis of 5-amino-pyrazole-4-carbonitrile derivatives.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions - Meshcheryakova - Izvestiya of Saratov University. New series. Series: Chemistry. Biology. Ecology [journals.rcsi.science]
- 10. rsc.org [rsc.org]
- 11. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst | Semantic Scholar [semanticscholar.org]
One-Pot Synthesis of Pyrano[2,3-c]pyrazole-5-carbonitriles: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed experimental protocols for the one-pot, multi-component synthesis of pyrano[2,3-c]pyrazole-5-carbonitriles. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The described methods focus on efficiency, high yields, and environmentally benign reaction conditions.
Introduction
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[2] Their synthesis is often achieved through a one-pot, multi-component reaction (MCR), which offers several advantages over traditional multi-step synthesis. These benefits include operational simplicity, reduced reaction times, lower costs, and decreased waste generation, aligning with the principles of green chemistry. This protocol details a four-component reaction involving an aldehyde, malononitrile, a hydrazine hydrate, and an active methylene compound like ethyl acetoacetate to yield the desired pyrano[2,3-c]pyrazole-5-carbonitrile derivatives. A variety of catalysts can be employed to facilitate this reaction, ranging from simple bases to nanoparticles and ionic liquids, often in aqueous media or under solvent-free conditions.[1][3][4][5]
General Reaction Scheme
The one-pot synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles proceeds via a condensation reaction between four key starting materials: an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. The general reaction is depicted below.
Figure 1: General four-component reaction for the synthesis of pyrano[2,3-c]pyrazole-5-carbonitriles.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time. The following table summarizes the performance of various catalytic systems for the synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
| Catalyst | Aldehyde (Ar) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Benzoate | 4-Cl-C₆H₄ | Water | 80 | 30 min | 95 | [1] |
| Starch Solution | C₆H₅ | Water | 60-70 | 60-90 min | 94 | |
| ZrO₂ Nanoparticles | 4-Cl-C₆H₄ | H₂O/EtOH | Room Temp | 10 min | 98 | [4] |
| Preheated Fly-Ash | C₆H₅ | Water | 70-80 | 1.5-2 h | 95 | [3] |
| Triethylamine | C₆H₅ | Water | Room Temp | 20 min | - | |
| SnCl₂ | Substituted Aldehydes | - | 80 (Conventional) | 1.4 h | 80 | [6] |
| SnCl₂ | Substituted Aldehydes | - | Microwave | 25 min | 88 | [6] |
| Titanium Dioxide NPs | C₆H₅ | Solvent-free | 80 | 10 min | 96 | [7][8] |
| NMPyTs (Ionic Liquid) | 4-Cl-C₆H₄ | Solvent-free | 120 | 7-15 min | 95 | [5] |
| None (Catalyst-Free) | C₆H₅ | Water | 100 | 1 h | 94 | [9] |
Experimental Protocols
Below are detailed experimental protocols for two distinct and efficient methods for the synthesis of pyrano[2,3-c]pyrazole-5-carbonitriles.
Protocol 1: Synthesis using Starch Solution as a Green Catalyst[3]
This protocol utilizes a biodegradable and readily available starch solution as a catalyst in an aqueous medium, representing a highly environmentally friendly approach.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1.5 mmol, 80%)
-
Starch solution (4 mL)
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
TLC plates
-
Filtration apparatus
Procedure:
-
Preparation of Starch Catalyst Solution: Add 2 g of starch to 25 mL of water in a beaker. Stir the mixture magnetically at room temperature (25°C) for 30 minutes. Filter the solution to remove any insoluble starch. The resulting clear filtrate is the starch catalyst solution.
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1.5 mmol), and 4 mL of the prepared starch solution.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 60-70°C) for 60-90 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with water, which will cause the product to precipitate.
-
Purification: Collect the precipitated solid by filtration. Wash the solid with water and then recrystallize from ethanol to obtain the pure pyrano[2,3-c]pyrazole-5-carbonitrile product.
Protocol 2: Solvent-Free Synthesis using Titanium Dioxide Nanoparticles[9][10]
This protocol describes a solvent-free method using titanium dioxide nanoparticles as a reusable heterogeneous catalyst, offering high efficiency and ease of product isolation.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Titanium dioxide nanoparticles (TiO₂, catalyst)
-
Ethanol (for recrystallization)
Equipment:
-
Mortar and pestle or a small reaction vessel
-
Heating plate
-
TLC plates
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a small beaker or mortar), mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and a catalytic amount of titanium dioxide nanoparticles.
-
Reaction Execution: Heat the mixture at 80°C with stirring or grinding for a short period (typically 10-20 minutes). Monitor the reaction progress by TLC.[7][8]
-
Work-up and Isolation: After the reaction is complete, add hot ethanol to the reaction mixture to dissolve the product.
-
Catalyst Recovery and Product Purification: Filter the hot solution to separate the TiO₂ nanoparticle catalyst. The catalyst can be washed, dried, and reused. Allow the filtrate to cool to room temperature, which will cause the product to crystallize. Collect the crystals by filtration and dry to obtain the pure product.
Reaction Mechanism
The formation of the pyrano[2,3-c]pyrazole core is believed to proceed through a series of condensation and cyclization reactions. A plausible mechanism is outlined below.
Figure 2: Plausible reaction mechanism for the one-pot synthesis of pyrano[2,3-c]pyrazoles.[1][10]
The reaction is initiated by two concurrent condensation reactions: the formation of a pyrazolone intermediate from hydrazine hydrate and ethyl acetoacetate, and a Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile. Subsequently, a Michael addition of the pyrazolone intermediate to the Knoevenagel adduct occurs. The resulting intermediate then undergoes intramolecular cyclization and tautomerization to yield the final stable pyrano[2,3-c]pyrazole-5-carbonitrile product.[1]
Conclusion
The one-pot, multi-component synthesis of pyrano[2,3-c]pyrazole-5-carbonitriles is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The protocols outlined in this document, utilizing both green catalysts and solvent-free conditions, provide researchers with practical and sustainable approaches for their synthesis. The choice of a specific protocol can be guided by the desired scale, available resources, and environmental considerations. The high yields and simple work-up procedures make these methods particularly attractive for applications in medicinal chemistry and drug development.
References
- 1. growingscience.com [growingscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild, four-component synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles catalyzed by titanium dioxide nano-sized particles | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-5-carbonitrile as a Versatile Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile as a key intermediate in the synthesis of bioactive molecules, particularly focusing on its potential application in the development of kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives continue to be a focal point in medicinal chemistry.[1]
Introduction
This compound is a functionalized pyrazole derivative that serves as a versatile building block for the synthesis of more complex heterocyclic compounds. The presence of a nitrile group at the 5-position and methyl groups at the 1 and 3-positions offers multiple avenues for chemical modification, making it an attractive starting material for constructing libraries of potential drug candidates. The pyrazole nucleus is a core component of many pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The pyrazole scaffold has been successfully employed in the design of numerous kinase inhibitors. While a direct synthesis of a marketed drug from this compound is not prominently documented, its structure is analogous to intermediates used in the synthesis of potent kinase inhibitors, such as those targeting JNK3.
The following sections outline a proposed synthetic route and detailed experimental protocols for the synthesis of a potential kinase inhibitor using this compound as a key intermediate. This is followed by a protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, another class of biologically active compounds.
I. Synthesis of a Pyrazole-Based Kinase Inhibitor Precursor
This section details the conversion of this compound to a key amine intermediate, which can then be further elaborated to generate a variety of kinase inhibitors.
Experimental Workflow
Caption: Synthetic workflow for a kinase inhibitor precursor.
Experimental Protocol: Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine
This protocol describes the reduction of the nitrile group of this compound to the corresponding primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous diethyl ether or ethanol
-
Dry tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure (using LiAlH₄):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether.
-
Addition of Starting Material: Dissolve this compound (1 eq.) in dry THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.
-
Work-up: Filter the resulting solid through a pad of Celite and wash it thoroughly with diethyl ether.
-
Extraction: Separate the organic layer of the filtrate and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. The product can be further purified by distillation or column chromatography if necessary.
II. Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The nitrile functionality of this compound can be transformed into an amino group, making it a suitable precursor for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities.
Synthetic Pathway
Caption: Pathway to Pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
This protocol outlines the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from an amino-pyrazole intermediate.
Materials:
-
5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (synthesized from the starting material)
-
A suitable 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Glacial acetic acid or another suitable solvent/catalyst
-
Ethanol
-
Reflux apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1 eq.) and the 1,3-dicarbonyl compound (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the key reaction steps described above. Actual yields and purity will vary depending on the specific reaction conditions and substrates used.
| Step | Product | Starting Material | Reagents & Conditions | Yield (%) | Purity (HPLC) |
| Nitrile Reduction | (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine | This compound | LiAlH₄, THF, reflux | 75-85 | >95% |
| Cyclocondensation | Substituted Pyrazolo[1,5-a]pyrimidine | 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | Acetylacetone, Acetic acid, Ethanol, reflux | 60-70 | >98% |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds. Its utility in the construction of kinase inhibitor scaffolds and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines highlights its potential in drug discovery and development. The protocols provided herein offer a foundation for researchers to explore the chemical space around this promising pyrazole derivative.
References
Application of Pyrazole Derivatives in Developing Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] In the realm of oncology, these compounds have emerged as privileged scaffolds in the design and development of novel anticancer agents. Their unique structural features allow for diverse chemical modifications, leading to the synthesis of derivatives with potent and selective anticancer properties.[1] Many pyrazole-based compounds have demonstrated the ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis, including protein kinases (e.g., EGFR, CDKs, BTK), tubulin, and DNA.[1][2] This document provides detailed application notes and experimental protocols for selected pyrazole derivatives that have shown promise as anticancer agents, intended to guide researchers in their drug discovery and development efforts.
Featured Pyrazole Derivatives
This section focuses on three notable pyrazole derivatives that have been extensively studied for their anticancer activities:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that also exhibits anticancer effects through COX-2-independent mechanisms.
-
Regorafenib: A multi-kinase inhibitor targeting various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.
-
AT7519: A potent inhibitor of multiple cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.
Quantitative Data Summary
The following tables summarize the in vitro potency of Celecoxib, Regorafenib, and AT7519 against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth or activity).
Table 1: IC50 Values of Celecoxib against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| U251 | Glioblastoma | 11.7[3] |
| HCT116 | Colon Carcinoma | 28.1[3] |
| HepG2 | Hepatocellular Carcinoma | 33.5[3] |
| MCF-7 | Breast Adenocarcinoma | 35.1[3] |
| HeLa | Cervical Adenocarcinoma | 37.2[3] |
| T24 | Bladder Carcinoma | 63.8[4] |
| 5637 | Bladder Carcinoma | 60.3[4] |
Table 2: IC50 Values of Regorafenib against Various Cancer Cell Lines and Kinases
| Target | Type | IC50 (nM) |
| SW620 | Colon Cancer Cell Line | 970 - 3270[2] |
| Colo-205 | Colon Cancer Cell Line | 970 - 3270[2] |
| HUVEC (VEGF-stimulated) | Endothelial Cell Proliferation | ~3[5] |
| VEGFR1 | Kinase | 13[6] |
| VEGFR2 | Kinase | 4.2[6] |
| VEGFR3 | Kinase | 46[6] |
| PDGFRβ | Kinase | 22[6] |
| c-KIT | Kinase | 7[6] |
| RET | Kinase | 1.5[6] |
| RAF-1 | Kinase | 2.5[6] |
| B-RAF | Kinase | 28[6] |
| B-RAF (V600E) | Kinase | 19[6] |
Table 3: IC50 Values of AT7519 against Various Cancer Cell Lines and Kinases
| Target | Type | IC50 (nM) |
| MCF-7 | Breast Cancer Cell Line | 40[7] |
| SW620 | Colon Cancer Cell Line | 940[7] |
| MM.1S | Multiple Myeloma Cell Line | 500[8] |
| U266 | Multiple Myeloma Cell Line | 500[8] |
| U251 | Glioblastoma Cell Line | 246[9] |
| U87MG | Glioblastoma Cell Line | 221.8[9] |
| CDK1 | Kinase | 210[10] |
| CDK2 | Kinase | 47[10] |
| CDK4 | Kinase | 100[10] |
| CDK5 | Kinase | 170[10] |
| CDK6 | Kinase | 13[10] |
| CDK9 | Kinase | <10[10] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these pyrazole derivatives are mediated through the modulation of specific signaling pathways critical for cancer cell survival and proliferation.
Figure 1: Simplified signaling pathway of Celecoxib's anticancer action.
Figure 2: Key signaling pathways inhibited by Regorafenib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Screening of Pyrazole Compounds for Antimicrobial and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the preliminary screening of novel pyrazole compounds for their antimicrobial and antifungal properties. The described methods are foundational in the discovery and development of new anti-infective agents.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The emergence of multidrug-resistant microbial strains necessitates the continuous search for new and effective antimicrobial agents.[4] This document outlines a standardized protocol for the initial in vitro screening of pyrazole compounds to determine their potential as antimicrobial and antifungal agents.
The screening process involves a tiered approach, beginning with a qualitative assessment of activity using the disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC). For compounds exhibiting significant inhibitory activity, further tests to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) are performed to ascertain whether the compound is microbistatic or microbicidal.
Experimental Protocols
Preliminary Screening: Kirby-Bauer Disk Diffusion Method
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative method to assess the antimicrobial susceptibility of bacteria.[5][6] It allows for a rapid and simultaneous screening of multiple compounds.
Principle: A filter paper disk impregnated with a known concentration of the test pyrazole compound is placed on an agar plate inoculated with a standardized microbial suspension. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.[5][7][8]
Materials:
-
Test pyrazole compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria[5]
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile saline solution (0.85%)
-
Sterile cotton swabs
-
McFarland 0.5 turbidity standard
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)[3][9]
-
Positive control (standard antibiotic/antifungal) and negative control (solvent) disks
-
Incubator
Protocol:
-
Preparation of Inoculum: From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[7][10]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA or SDA plate evenly in three directions to ensure confluent growth.[8]
-
Preparation of Test Disks: Dissolve the pyrazole compounds in a suitable solvent (e.g., DMSO) to a desired concentration. Aseptically impregnate sterile filter paper disks with a specific volume of the compound solution and allow the solvent to evaporate completely.
-
Placement of Disks: Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate, ensuring they are firmly in contact with the agar.[5][8]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for yeast or until sufficient growth is observed for fungi.[5][8]
-
Interpretation of Results: Measure the diameter of the zone of inhibition in millimeters (mm). The size of the zone is indicative of the compound's activity.[7]
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]
Principle: A standardized microbial inoculum is challenged with serial twofold dilutions of the pyrazole compound in a liquid broth medium in a 96-well microtiter plate.[11] After incubation, the lowest concentration of the compound that prevents visible growth is recorded as the MIC.[12][13]
Materials:
-
Test pyrazole compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[14]
-
RPMI-1640 medium for fungi[15]
-
Standardized microbial inoculum (prepared as in 2.1 and further diluted)
-
Positive control (standard antibiotic/antifungal)
-
Growth control (inoculum without compound)
-
Sterility control (broth only)
-
Multichannel pipette
Protocol:
-
Preparation of Compound Dilutions: Prepare a stock solution of the pyrazole compound. In a 96-well plate, perform serial twofold dilutions of the compound in the appropriate broth to achieve a range of concentrations.[15]
-
Preparation of Inoculum: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions and the growth control well. The sterility control well should only contain broth.[12][14]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[14][15]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[14][16]
Determination of Bactericidal/Fungicidal Activity
2.3.1. Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][17]
Protocol:
-
Following the MIC determination, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).[14]
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[16][18]
2.3.2. Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction of the initial fungal inoculum.[19]
Protocol:
-
After determining the MIC for fungal strains, subculture aliquots from the clear wells onto SDA plates.[19][20]
-
Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control.[19][20]
-
The MFC is the lowest concentration that shows no growth or a significant reduction (≥99.9%) in colonies.[19][20][21]
Data Presentation
Quantitative data from the screening assays should be summarized for clear comparison.
Table 1: Antimicrobial and Antifungal Activity of Pyrazole Compounds
| Compound ID | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC or MFC/MIC Ratio | Interpretation |
| PYZ-001 | S. aureus | 16 | 32 | 2 | Bactericidal |
| E. coli | 64 | >256 | >4 | Bacteriostatic | |
| C. albicans | 8 | 16 | 2 | Fungicidal | |
| PYZ-002 | S. aureus | 32 | 64 | 2 | Bactericidal |
| E. coli | 128 | >256 | >2 | Bacteriostatic | |
| C. albicans | 16 | 64 | 4 | Fungicidal | |
| Control | |||||
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |
| E. coli | 0.25 | 0.5 | 2 | Bactericidal | |
| Fluconazole | C. albicans | 2 | 8 | 4 | Fungicidal |
An MBC/MIC or MFC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.[14][22]
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial and antifungal screening.
Potential Mechanism of Action: DNA Gyrase Inhibition
Some pyrazole derivatives have been shown to exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[1][4]
Caption: Inhibition of DNA gyrase by a pyrazole compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microchemlab.com [microchemlab.com]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Functionalization of the Pyrazole Ring for Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyrazole ring to generate novel derivatives with significant therapeutic potential. Detailed protocols for key synthetic transformations and biological assays are provided to guide researchers in the design, synthesis, and evaluation of new pyrazole-based compounds.
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[2][3] This document outlines key methods for pyrazole functionalization and provides protocols for the synthesis and evaluation of novel derivatives.
Key Functionalization Strategies
The versatility of the pyrazole core allows for functionalization at various positions through several key reaction types:
-
N-Alkylation/N-Arylation: Introduction of substituents on the nitrogen atoms of the pyrazole ring is a common strategy to modulate the physicochemical and pharmacological properties of the resulting derivatives.[4][5]
-
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the pyrazole ring represents an atom-economical approach to introduce aryl, alkyl, or other functional groups. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.
-
Multicomponent Reactions (MCRs): One-pot synthesis of highly substituted pyrazoles can be efficiently achieved through MCRs, which offer high bond-forming efficiency and molecular diversity.[6][7]
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction is widely used for the C-C bond formation by coupling halopyrazoles with boronic acids or esters, enabling the synthesis of complex biaryl and related structures.[8][9]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a one-pot, three-component reaction for the synthesis of 1,3,5-trisubstituted pyrazoles from an aldehyde, a ketone, and a hydrazine hydrochloride in the presence of a base.[10]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetophenone)
-
Hydrazine monohydrochloride
-
Sodium acetate trihydrate
-
Rectified spirit (ethanol)
-
Round-bottomed flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
To a 100 mL round-bottomed flask, add the aldehyde (2 mmol), ketone (2 mmol), hydrazine monohydrochloride (2 mmol), and sodium acetate trihydrate (2 mmol).
-
Add 7 mL of rectified spirit to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux and maintain for 30 minutes. The color of the reaction mixture will typically change from light yellow to yellowish-orange, indicating the progress of the reaction.
-
After 30 minutes, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Further cool the flask in an ice bath to promote precipitation of the product.
-
Collect the precipitated solid by vacuum filtration, washing with a small amount of cold rectified spirit.
-
Dry the product in a vacuum oven.
-
Characterize the product by spectroscopic methods (e.g., NMR, IR, MS).
Protocol 2: N-Alkylation of Pyrazole under Basic Conditions
This protocol details the N-alkylation of a pyrazole using an alkyl halide in the presence of a base.[4][11]
Materials:
-
Substituted pyrazole (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.)
-
Alkyl halide (e.g., methyl iodide, 1.1 eq.)
-
Flame-dried round-bottom flask with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add the substituted pyrazole (1.0 eq.) to the flask.
-
Add anhydrous THF via syringe to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq.) via syringe to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halopyrazole
This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyrazole with a boronic acid.[8][12]
Materials:
-
Bromopyrazole derivative (1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Round-bottom flask with a stir bar and reflux condenser
-
Inert atmosphere (Argon)
Procedure:
-
To a round-bottom flask charged with a stir bar, add the bromopyrazole (1.0 eq.), arylboronic acid (1.1 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Fit the flask with a rubber septum and flame-dry under high vacuum, then purge with argon.
-
Add the deoxygenated solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the resulting mixture to 100 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data Presentation
The following tables summarize the biological activities of representative functionalized pyrazole derivatives.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 | MCF-7 (Breast Cancer) | 2.85 | [2] |
| HT-29 (Colon Cancer) | 2.12 | [2] | |
| Compound 12 | MCF-7 (Breast Cancer) | 23.99 | [2] |
| HT-29 (Colon Cancer) | 69.37 | [2] | |
| Compound 15 | MCF-7 (Breast Cancer) | 15.63 | [2] |
| HT-29 (Colon Cancer) | 4.58 | [2] | |
| Compound 22 | MCF-7 (Breast Cancer) | 2.82 | [13] |
| Compound 23 | A549 (Lung Cancer) | 3.15 | [13] |
| Compound 35 | HepG2 (Liver Cancer) | 3.53 | [13] |
| Compound 37 | MCF-7 (Breast Cancer) | 5.21 | [13] |
| L2 | CFPAC-1 (Pancreatic) | 61.7 | [14] |
| L3 | MCF-7 (Breast Cancer) | 81.5 | [14] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 11 | COX-2 | 43 | [2] |
| Compound 12 | COX-2 | 49 | [2] |
| Compound 15 | COX-2 | 45 | [2] |
| PYZ30 | COX-2 | - (Selective) | [15] |
| PYZ31 | COX-2 | 19.87 | [15] |
| PYZ3 | COX-2 | 11 | [15] |
| PYZ28 | COX-2 | 260 | [1] |
| Compound 3f | JAK1 | 3.4 | [16][17] |
| JAK2 | 2.2 | [16][17] | |
| JAK3 | 3.5 | [16][17] | |
| Compound 11b | HEL (JAK2-dependent) | 350 | [16][17] |
| Barasertib (5) | Aurora B | 0.37 | [18] |
| Compound 36 | CDK2 | 199 | [13] |
Mandatory Visualizations
Signaling Pathway Diagram
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival.[19][20] Dysregulation of this pathway is implicated in various cancers.[16] Certain pyrazole derivatives have been developed as potent inhibitors of JAK kinases.[17][21]
Caption: JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrazole derivatives as potential kinase inhibitors.
Caption: General experimental workflow for pyrazole derivative synthesis and evaluation.
Logical Relationship Diagram
This diagram illustrates the logical progression from the pyrazole scaffold to potential therapeutic applications, highlighting the key steps in the drug discovery process.
Caption: Logical flow from pyrazole scaffold to therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework | Scilit [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. worldresearchersassociations.com [worldresearchersassociations.com]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. onclive.com [onclive.com]
- 20. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 21. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-5-carbonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile and its derivatives in the development of modern agrochemicals. The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with commercial products spanning fungicides, herbicides, and insecticides.[1][2] This document details the synthetic pathways from this compound to key agrochemical intermediates and final products, supported by experimental protocols and quantitative data.
Introduction to Pyrazole-Based Agrochemicals
The pyrazole ring system is a versatile building block in the design of bioactive molecules due to its unique electronic properties and the ability to be functionalized at multiple positions. This has led to the development of a wide range of commercial agrochemicals with diverse modes of action. For instance, pyrazole-containing compounds are known to act as inhibitors of succinate dehydrogenase (SDH) in fungicides, acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD) in herbicides, and GABA receptors in insecticides.[3][4]
Synthesis of the 1,3-Dimethyl-1H-pyrazole Core
A key precursor to various agrochemicals is the 1,3-dimethyl-1H-pyrazole ring system. A common and efficient method for its synthesis is through the condensation of a β-dicarbonyl compound with methylhydrazine. The following protocol is adapted from a patented industrial synthesis of a related ester, demonstrating a robust method for creating the core structure.
Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This protocol outlines the synthesis of a key intermediate, which can be further elaborated to other functional groups.
Materials:
-
Ethanol
-
Sodium ethoxide
-
Diethyl oxalate
-
Acetone
-
40% Methylhydrazine aqueous solution
-
Dimethylformamide (DMF)
-
Acetic acid
-
Dichloromethane
-
Ice water
Procedure:
-
Intermediate Formation:
-
In a reaction vessel, sequentially add ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the reaction mixture to below 15 °C.
-
Slowly add acetone dropwise, maintaining the temperature below 15 °C.
-
After the addition is complete, maintain the reaction for 24 hours.
-
Slowly add the reaction solution to ice water and adjust the pH to 2-3 with acetic acid.
-
Extract the aqueous phase with dichloromethane. The organic phase contains the intermediate.[5]
-
-
Cyclization to Pyrazole:
-
To a new reaction vessel, add DMF and the intermediate from the previous step.
-
Cool the reaction liquid to 5-15 °C.
-
Slowly add 40% methylhydrazine dropwise, keeping the internal temperature below 15 °C.
-
After the addition, heat the mixture to 40-50 °C and maintain for 6 hours.
-
Concentrate the reaction solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[5]
-
Transformation of the Nitrile Group for Agrochemical Synthesis
This compound is a versatile intermediate where the nitrile group can be readily transformed into other key functional groups such as carboxylic acids and amides, which are common moieties in active agrochemical ingredients.
Hydrolysis of the Nitrile to a Carboxylic Acid
The conversion of the nitrile to a carboxylic acid is a fundamental step to enable further derivatization, such as esterification or amidation.
General Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile
Materials:
-
This compound
-
Dilute hydrochloric acid
-
Heating apparatus with reflux condenser
Procedure:
-
The nitrile is heated under reflux with a dilute mineral acid (e.g., hydrochloric acid).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the carboxylic acid can be isolated, for instance, by distillation.[6][7]
Application in Herbicide Synthesis
A notable application of a 1,3-dimethyl-1H-pyrazole derivative is in the synthesis of novel herbicides. The following example is based on the synthesis of a quinclorac derivative with demonstrated herbicidal activity.
Synthesis of 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate
This compound has shown significant herbicidal effects, particularly against barnyard grass.[4]
General Experimental Protocol: Esterification
Materials:
-
1,3-dimethyl-1H-pyrazol-5-ol (can be synthesized from the corresponding pyrazole precursors)
-
3,7-dichloroquinoline-8-carbonyl chloride
-
Calcium oxide
-
Calcium hydroxide
-
1,4-dioxane
Procedure:
-
To a two-neck flask, add 1,3-dimethyl-1H-pyrazol-5-ol, calcium oxide, calcium hydroxide, and 1,4-dioxane.
-
Reflux the mixture for 10-20 minutes.
-
Add a solution of 3,7-dichloroquinoline-8-carbonyl chloride in 1,4-dioxane.
-
Reflux the resulting mixture for an additional 4-5 hours.
-
After completion, the product can be isolated and purified.[4]
Quantitative Data
The following table summarizes the herbicidal activity of 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate against barnyard grass.
| Compound | Target Weed | EC50 (g/ha) | Reference |
| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard grass | 10.37 | [4] |
Signaling Pathways and Workflows
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles [mdpi.com]
- 4. Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
Application Notes and Protocols for Microwave-Assisted Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry and drug discovery. Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors, feature a pyrazole scaffold, highlighting its therapeutic significance.
Microwave-assisted organic synthesis has emerged as a transformative technology in chemical research, offering substantial advantages over conventional heating methods.[1][2] This approach utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to dramatically reduced reaction times, often from hours to mere minutes. Furthermore, microwave-assisted synthesis frequently results in higher product yields, improved purity profiles, and aligns with the principles of green chemistry by reducing energy consumption and enabling solvent-free reactions.[3][2]
These application notes provide a detailed overview of the experimental setup and protocols for the efficient synthesis of pyrazole derivatives using microwave irradiation.
Advantages of Microwave-Assisted Pyrazole Synthesis
Microwave-assisted synthesis offers several key advantages over traditional reflux methods for preparing pyrazole derivatives:
-
Speed: Reaction times are significantly reduced, often from hours to minutes.[3][4]
-
Yield: Increased reaction efficiency typically leads to higher product yields.[3][4]
-
Purity: Cleaner reactions with fewer by-products can simplify product purification.[4]
-
Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more environmentally sustainable laboratory practices.[2][5]
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize quantitative data from the literature, comparing microwave-assisted synthesis with conventional heating methods for the preparation of various pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles [3]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [3][4]
| Product | Method | Time | Yield (%) |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not specified |
Table 3: Synthesis of Dihydro-pyrazoles [6]
| Product | Method | Power (W) | Temperature (°C) | Time (min) |
| Dihydro-pyrazoles | Microwave-Assisted | 100 | 75 | 15-70 |
Table 4: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives [7]
| Reactants | Method | Power (W) | Time (min) | Yield (%) |
| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | Microwave-Assisted | 420 | 10 | 83 |
Experimental Protocols
Detailed methodologies for key microwave-assisted pyrazole syntheses are provided below.
Protocol 1: Synthesis of Pyrazole Derivatives from Chalcones
This protocol describes the synthesis of pyrazole derivatives from chalcone precursors and hydrazine hydrate.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[3]
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.[3]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[3]
Protocol 2: Synthesis of Dihydro-pyrazoles from Dibenzalacetones
This protocol details the synthesis of dihydro-pyrazoles from substituted dibenzalacetones and phenylhydrazines.
Materials:
-
Substituted dibenzalacetone (1.0 mmol)
-
Phenylhydrazine (1.2 mmol)
-
Ethanol
-
Sodium hydroxide (2.5 mmol, 0.10 g)
-
Microwave reactor
Procedure:
-
A mixture of the appropriate dibenzalacetone and phenylhydrazine is prepared in ethanol.
-
Sodium hydroxide (2.5 mmol, 0.10 g) is then added, and the pH of the solution is adjusted to alkaline.[6]
-
The resulting mixture is irradiated in a microwave reactor at 100 W and 75 °C for 30 minutes, with the reaction monitored by thin-layer chromatography (TLC).[6]
-
The formed precipitate is filtered under vacuum, washed with water and cold ethanol, dried, and recrystallized from absolute ethanol or an ethanol-water or ethyl acetate and petroleum ether mixture to obtain the final pure products.[6]
Protocol 3: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives
This protocol describes a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives.
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
3-Nitrophenylhydrazine (0.3 mmol)
-
3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol)
-
50-mL one-neck flask
-
Domestic microwave oven
Procedure:
-
A one-neck 50-mL flask containing ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) is placed in a domestic microwave oven.[7]
-
The mixture is irradiated at a power of 420 W for 10 minutes.[7]
-
After cooling, the resulting solid is triturated with ethyl acetate and collected by suction filtration to afford the final product.[7]
Mandatory Visualization
Caption: General workflow for microwave-assisted pyrazole synthesis.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
Application Notes and Protocols for Molecular Docking of Pyrazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies on pyrazole-based enzyme inhibitors. The protocols outlined below are synthesized from established methodologies and are intended to offer a standardized workflow for researchers in the field of computational drug discovery.
Introduction
The pyrazole scaffold is a prominent feature in many potent enzyme inhibitors due to its versatile chemical properties that allow for favorable interactions within enzyme active sites.[1] Molecular docking is a crucial in-silico technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This information is invaluable for lead optimization and the rational design of new, more effective pyrazole-based inhibitors.[1]
I. General Workflow for Molecular Docking
The process of molecular docking involves several key stages, from data preparation to the analysis of results. The following diagram illustrates a typical workflow for a molecular docking study of pyrazole-based inhibitors.
II. Signaling Pathway Inhibition by a Pyrazole-Based Kinase Inhibitor
Protein kinases are a major class of enzymes targeted by pyrazole-based inhibitors and play a critical role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified signaling cascade and how a pyrazole-based inhibitor can block its activity.
III. Quantitative Data Summary
The following table summarizes the quantitative data from various molecular docking studies of pyrazole-based inhibitors against different enzyme targets.
| Pyrazole Derivative | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole-benzimidazolone (cpd 12) | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Not Specified | - | GLN 307, ASN 423, PHE 392 | [1][3] |
| Pyrazole Derivative M74 | Collapsin response mediator protein 2 (CRMP2) | 6JV9 | -6.9 | Not specified | [1] |
| Pyrazole Derivative M72 | Cytochrome P450 17A1 (CYP17) | Not Specified | -10.4 | Not specified | [1] |
| 1b | VEGFR-2 | 2QU5 | -10.09 (kJ/mol) | Not specified | [2][4] |
| 1d | Aurora A | 2W1G | -8.57 (kJ/mol) | Not specified | [2][4] |
| 2b | CDK2 | 2VTO | -10.35 (kJ/mol) | Ile 10, Lys 20, Lys 89, Asp 145 | [2][4] |
| 1c | CDK2 | 2VTO | -7.5 (kJ/mol) | Ile 10, Lys 20, Lys 89, Asp 145 | [2] |
| 2a | CDK2 | 2VTO | -9.07 (kJ/mol) | Ile 10, Lys 20, Lys 89, Asp 145 | [2] |
| Compound 12 | Cyclooxygenase-2 (COX-2) | - | - | Not specified | [5] |
| Compound 13 | Cyclooxygenase-2 (COX-2) | - | - | Not specified | [5] |
| ZINC01729523 | Myocilin | 4WR7 | - | Not specified | [6] |
| ZINC04692015 | Myocilin | 4WR7 | - | Not specified | [6] |
IV. Experimental Protocols
A. Software and Tools
-
Molecular Docking Software: AutoDock, Schrödinger Maestro, PyMOL.[1][2][6]
-
Ligand Preparation: ChemDraw, MarvinSketch, OpenBabel.[1][2]
B. Preparation of the Receptor Protein
-
Obtain Protein Structure: Download the 3D structure of the target enzyme from the Protein Data Bank (PDB).[1][6]
-
Pre-processing: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.[1][2]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.[1][2]
-
Assign Charges: Compute and assign partial charges to the protein atoms (e.g., Gasteiger charges for AutoDock).[1][2]
-
Define Atom Types: Assign appropriate atom types for the docking software (e.g., AutoDock atom types).[1]
-
Save in Required Format: Save the prepared protein structure in the format required by the docking software (e.g., PDBQT for AutoDock).[1]
C. Preparation of the Pyrazole-Based Ligand
-
Ligand Structure Generation: Draw the 2D structure of the pyrazole derivative using chemical drawing software and convert it to a 3D structure.[1][2]
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[1]
-
Add Hydrogens and Charges: Add hydrogen atoms and compute partial charges for the ligand.[1]
-
Define Torsion Tree: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[1][2]
-
Save in Required Format: Save the prepared ligand structure in the PDBQT file format for AutoDock.[1]
D. Molecular Docking Execution (using AutoDock as an example)
-
Grid Parameter File Generation: Generate a grid parameter file using AutoGrid. This involves defining a grid box that encompasses the active site of the enzyme.[2]
-
Docking Parameter File Generation: Prepare a docking parameter file specifying the ligand, protein, and grid parameter files. Set the docking algorithm parameters, such as the number of genetic algorithm (GA) runs, population size, and the maximum number of evaluations.[2] A Lamarckian genetic algorithm is commonly employed.[2]
-
Running the Docking Simulation: Execute the docking simulation using the AutoDock program.
-
Analysis of Docking Results: Analyze the output files to determine the binding energies and inhibition constants of the different ligand poses.[2] The pose with the lowest binding energy is typically considered the most favorable.[2]
-
Visualization: Visualize the docked poses and interactions with the protein active site using software like PyMOL or Discovery Studio.[6]
V. Analysis and Interpretation of Results
The primary outputs of a molecular docking study are the binding affinity (often expressed as a docking score or binding energy) and the predicted binding pose of the ligand in the enzyme's active site.
-
Binding Affinity: A lower binding energy generally indicates a more stable protein-ligand complex and higher affinity.[2]
-
Binding Pose and Interactions: The visualized binding pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the pyrazole inhibitor and the amino acid residues of the enzyme.[2][3] This information is critical for understanding the mechanism of inhibition and for designing derivatives with improved potency and selectivity.
By following these protocols, researchers can effectively utilize molecular docking to accelerate the discovery and development of novel pyrazole-based enzyme inhibitors for various therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpbs.com [ijpbs.com]
Troubleshooting & Optimization
Improving reaction yield for 1,3-Dimethyl-1H-pyrazole-5-carbonitrile synthesis
Technical Support Center: 1,3-Dimethyl-1H-pyrazole-5-carbonitrile Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the reaction yield and purity for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from reagent quality to reaction conditions. Here are the primary areas to investigate:
-
Reagent Quality:
-
Hydrazine Reactant: The use of methylhydrazine is crucial. Ensure it is of high purity and has not degraded. Using hydrazine hydrate instead of methylhydrazine will result in a different, unsubstituted product.
-
Starting Materials: The purity of the β-ketonitrile or equivalent starting material is critical. Impurities can lead to significant side product formation. Consider purification of starting materials if their quality is uncertain. The most versatile and common method for synthesizing pyrazole rings involves the condensation of β-ketonitriles with hydrazines.[1]
-
-
Reaction Conditions:
-
Temperature Control: Precise temperature control is vital. For the cyclization step with methylhydrazine, a common protocol involves an initial low temperature (5-15°C) during the dropwise addition, followed by heating to 40-50°C to drive the reaction to completion.[2] Overheating can lead to decomposition and side reactions, while insufficient heat will result in an incomplete reaction.
-
pH of the Medium: The pH of the reaction can influence the reaction rate and the formation of byproducts. For certain pyrazole syntheses, adjusting the pH to be slightly acidic (e.g., pH 2-3 with acetic acid) during workup can be beneficial.[2]
-
Solvent Choice: Dimethylformamide (DMF) is a commonly used solvent for this type of synthesis.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Post-Treatment and Purification:
-
Inefficient Extraction: During the workup, ensure thorough extraction of the product from the aqueous phase. Dichloromethane is an effective solvent for this purpose.[2]
-
Purification Loss: The final product is often purified by reduced-pressure distillation (rectification).[2] Significant product loss can occur if the distillation is not performed carefully. Ensure the vacuum is stable and the collection fractions are monitored closely.
-
Q2: I am observing significant impurity peaks in my characterization data (NMR/LC-MS). What are the likely side products and how can I minimize them?
A2: Impurity formation is a common issue. The primary side products are often isomers or products from incomplete reactions.
-
Isomer Formation: Pyrazole synthesis can sometimes yield regioisomers. The formation of the desired 1,3-dimethyl isomer versus a 1,5-dimethyl isomer is dependent on the starting materials and reaction conditions. Controlling the temperature and the order of reagent addition can effectively inhibit the formation of unwanted isomers.[2]
-
Incomplete Cyclization: If the reaction is not allowed to proceed to completion (insufficient time or temperature), unreacted intermediates will remain, complicating purification. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[3]
-
Minimization Strategies:
-
Control Reagent Addition: Slowly add the methylhydrazine solution dropwise to the reaction mixture while maintaining a low temperature (5-15°C) to manage the initial exothermic reaction.[2]
-
Optimize Reaction Time and Temperature: After addition, allow the reaction to stir at the optimal temperature (e.g., 40-50°C) for the recommended duration (e.g., 6-8 hours) to ensure complete conversion.[2]
-
Purification: High-purity product can often be obtained through careful fractional distillation under reduced pressure or by recrystallization from a suitable solvent.[2][3] For analytical purposes, HPLC can be used for separation and analysis.[4]
-
Q3: What is the most effective method for purifying the final this compound product?
A3: The most effective purification method depends on the scale of the reaction and the nature of the impurities.
-
Reduced-Pressure Distillation: For larger quantities, rectification (fractional distillation) under reduced pressure (using an oil pump) is a highly effective method for obtaining a high-purity liquid product.[2] This method is ideal for removing non-volatile impurities and solvents.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography over silica gel is a standard technique.
-
Recrystallization: If the product is a solid or can be converted to a solid salt, recrystallization is an excellent method for achieving high purity.[3][5] This can be achieved by dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize.
-
Acid-Base Extraction: Pyrazoles can be purified by forming an acid addition salt. The crude pyrazole is dissolved in a suitable solvent and treated with an acid (e.g., HCl, H₂SO₄) to precipitate the pyrazole salt, which can then be isolated by filtration and neutralized to recover the purified pyrazole.[6]
Data Summary
The yield of pyrazole synthesis is highly dependent on the chosen synthetic route, catalyst, and reaction conditions. While specific data for this compound is limited in comparative tables, related pyrazole syntheses demonstrate key trends.
| Catalyst / Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Related Pyrazole Syntheses | |||||
| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15-27 min | 85-93 | [7][8] |
| SnCl₂ (Microwave) | - | 80 | 25 min | 88 | [9] |
| KOtBu (Microwave) | Methanol | Room Temp -> MW | < 5 min | Excellent | [9] |
| Specific Synthesis Example | |||||
| 40% Methylhydrazine | DMF | 5-15 then 40-50 | 6-8 h | 87-88 | [2] |
Experimental Protocols
Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylate Intermediate
This protocol is based on a patented method and describes the synthesis of the ester precursor, which would then be converted to the nitrile. The core cyclization step with methylhydrazine is directly relevant.
Step 1: Intermediate Preparation
-
Add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate to a 100L reaction vessel.
-
Cool the reaction mixture to between 5-15°C.
-
Slowly add 2.56 kg of acetone dropwise, ensuring the internal temperature does not exceed 15°C.
-
Maintain the reaction at this temperature for 24 hours.
-
After the reaction, slowly pour the mixture into 120 kg of ice water and adjust the pH to 2-3 using acetic acid.
-
Extract the aqueous solution three times with 60 kg of dichloromethane each time.
-
Combine the organic phases and concentrate under reduced pressure at 40-50°C to obtain the crude intermediate.
Step 2: Cyclization to form the 1,3-Dimethyl-1H-pyrazole Ring [2]
-
Add 20 kg of DMF and 5.86 kg of the intermediate from Step 1 to a 100L reaction vessel.
-
Cool the reaction liquid to 5-15°C.
-
Slowly add 9.2 kg of 40% methylhydrazine dropwise, ensuring the internal temperature is maintained at or below 15°C.
-
After the addition is complete, heat the mixture to 40-50°C.
-
Maintain the reaction at this temperature for 8 hours.
-
Concentrate the reaction solution at 70-90°C under reduced pressure to obtain the crude product (ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate).
-
Purify the crude product by vacuum distillation to yield the final product. A reported yield for this step is approximately 87-88% with >98% purity.[2]
Visual Guides
Experimental Workflow
Caption: General experimental workflow for pyrazole synthesis.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Troubleshooting guide for separating regioisomers in pyrazole synthesis
This guide provides troubleshooting assistance for common issues encountered during the separation of pyrazole regioisomers, a frequent challenge in synthetic and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of my pyrazole regioisomers so difficult?
Separating pyrazole regioisomers is often challenging due to their very similar physical and chemical properties. Because they are structural isomers, they possess the same molecular formula and weight. Often, their polarity is nearly identical, making them difficult to resolve using standard purification techniques like silica gel column chromatography.[1]
Q2: I have a mixture of regioisomers. What is the first and most critical step towards separation?
The most crucial first step is to conduct a thorough screening of solvent systems using Thin Layer Chromatography (TLC).[2][3] Identifying an eluent that provides the best possible separation between the two isomer spots on a TLC plate is fundamental to developing a successful large-scale separation method, such as column chromatography. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[2][3]
Q3: My regioisomers are still not separating well on the column. How can I improve the resolution?
If initial TLC screening shows poor separation, consider the following strategies for your column chromatography:
-
Use a Different Stationary Phase: While silica gel is most common, alumina or reverse-phase silica (like C18) can offer different selectivity.[1][4]
-
Optimize the Mobile Phase: Test various solvent combinations. Sometimes, a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) can provide the unique polarity needed.
-
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the column run. This can help sharpen the elution bands of each isomer.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers significantly higher resolution than standard flash chromatography.[1]
Q4: Are there effective alternatives to column chromatography for separating regioisomers?
Yes, when chromatography is ineffective or impractical, crystallization can be a powerful alternative.
-
Fractional Crystallization: This technique can be used if the two regioisomers have sufficiently different solubilities in a particular solvent.[4] It involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.
-
Seeding: If you can obtain a small, pure sample of one regioisomer (perhaps from a previous separation attempt), you can use it as a seed crystal. Adding a seed crystal to a supersaturated solution of the mixture can induce the crystallization of only that specific isomer.[5][6]
Q5: How can I unambiguously confirm the identity of each separated regioisomer?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of pyrazole regioisomers.[7]
-
1D NMR (¹H and ¹³C): These spectra will provide initial structural information and can reveal different chemical shifts for the protons and carbons on the pyrazole ring and its substituents.[7]
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly definitive.[3] It identifies protons that are close to each other in space. A key application is observing a correlation between the protons of an N-substituent and specific protons on the pyrazole ring, which confirms their relative positions and thus the isomeric structure.[8][9]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation can also be used to confirm assignments by showing correlations between protons and carbons that are two or three bonds away.[8]
-
X-ray Crystallography: If you can grow a suitable single crystal of one of the isomers, X-ray crystallography provides absolute, undeniable proof of its structure.[3]
Troubleshooting Workflows & Logic Diagrams
The following diagrams illustrate common troubleshooting and decision-making processes for separating and identifying pyrazole regioisomers.
Caption: A workflow for troubleshooting the separation of pyrazole regioisomers.
Caption: Decision tree for selecting an analytical method to confirm regioisomer identity.
Data & Experimental Protocols
Table 1: Typical Column Chromatography Conditions for Pyrazole Regioisomer Separation
| Stationary Phase | Common Eluent Systems (Mobile Phase) | Elution Mode | Notes |
| Silica Gel | Hexane / Ethyl Acetate (EtOAc) | Gradient or Isocratic | The most common system. Start with low polarity (e.g., 95:5 Hexane:EtOAc) and increase EtOAc content.[3] |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | Gradient | Useful for more polar pyrazole derivatives. |
| Alumina | Toluene / Ethyl Acetate | Isocratic | Can offer different selectivity compared to silica. |
| C18 (Reverse-Phase) | Water / Acetonitrile (ACN) | Gradient | Separates based on decreasing polarity; less polar compounds elute later.[1] |
Experimental Protocols
Protocol 1: TLC Screening for Optimal Solvent System
-
Preparation: Dissolve a small sample of your crude regioisomer mixture in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto at least 3-4 different TLC plates.
-
Elution: Place each TLC plate in a developing chamber containing a different solvent system of varying polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc).[3]
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analysis: The ideal solvent system is one that shows the largest possible separation (difference in Rf values) between the two regioisomer spots. The target Rf value for the desired compound is typically between 0.2 and 0.4 for optimal column chromatography separation.
Protocol 2: General Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[3]
-
Loading: Pre-adsorb the crude mixture onto a small amount of silica gel. Once the solvent has been evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. If using a gradient, start with the less polar mixture and slowly increase the polarity.
-
Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Isolation: Combine the fractions that contain the pure desired isomer and remove the solvent under reduced pressure.
Protocol 3: NMR Analysis for Regioisomer Confirmation (NOESY)
-
Sample Preparation: Prepare a reasonably concentrated solution of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Run a standard proton NMR spectrum to identify the key proton signals.
-
NOESY Experiment: Set up and run a 2D NOESY experiment. This experiment detects protons that are close in space (typically within 5 Å).
-
Data Analysis: Process the 2D spectrum. Look for cross-peaks that indicate a spatial correlation. For example, a cross-peak between the N-methyl protons and the H-5 proton of the pyrazole ring would confirm one specific regioisomer, while its absence and a correlation to the H-3 proton would indicate the other.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Optimization of Catalyst Loading in Pyrazole-5-Carbonitrile Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the synthesis of pyrazole-5-carbonitrile and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of a catalyst in pyrazole-5-carbonitrile synthesis?
A1: In the multi-component synthesis of pyrazole-5-carbonitriles, catalysts play a crucial role in accelerating the reaction rate and improving the yield. They function by activating the reactants, for instance, by interacting with the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. This leads to the formation of intermediates that readily cyclize to form the pyrazole ring. Various catalysts, including novel nano-catalysts, have been developed to enhance the efficiency and greenness of this synthesis.[1][2]
Q2: How does catalyst loading impact the reaction yield and time?
A2: Catalyst loading is a critical parameter that can significantly influence both the reaction yield and time. Insufficient catalyst may lead to a slow or incomplete reaction, resulting in low yields. Conversely, an excessive amount of catalyst does not always lead to better results and can sometimes complicate product purification. The optimal catalyst loading is typically determined experimentally for each specific reaction and catalyst system. For example, in the synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile using a novel nano-catalyst, it was found that 0.05 g of the catalyst provided the highest yield in the shortest time.[1]
Q3: Can the type of catalyst affect the synthesis of pyrazole-5-carbonitrile?
A3: Absolutely. The choice of catalyst can have a profound impact on the reaction's efficiency, selectivity, and environmental footprint. A range of catalysts have been successfully employed, from traditional acid or base catalysts to more advanced nano-catalysts like LDH@PTRMS@DCMBA@CuI and Fe3O4@SiO2@Tannic acid.[1][3][4] The ideal catalyst is one that is highly active, selective, stable, and preferably reusable, contributing to a more sustainable chemical process.[5]
Q4: What are the indications of suboptimal catalyst loading during the experiment?
A4: Suboptimal catalyst loading can manifest in several ways. Low conversion rates, indicated by the presence of significant amounts of starting materials in your TLC or LC-MS analysis, can suggest insufficient catalyst.[6] Conversely, if you observe the formation of multiple byproducts or a decrease in yield with increasing catalyst amount, you may be experiencing issues related to catalyst overloading, such as catalyst-induced side reactions or product degradation.
Q5: How can I recover and reuse the catalyst?
A5: The ability to recover and reuse a catalyst is a key principle of green chemistry. For heterogeneous catalysts, such as many of the nano-catalysts used in pyrazole synthesis, recovery is often straightforward. For magnetic nano-catalysts, an external magnet can be used for easy separation from the reaction mixture.[4] Other solid-supported catalysts can be recovered by filtration or centrifugation.[1] After recovery, the catalyst is typically washed with a suitable solvent to remove any adsorbed species and then dried before being reused in subsequent reaction cycles.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction forward. | 1. Incrementally increase the catalyst loading in a series of small-scale experiments. 2. Monitor the reaction progress by TLC or LC-MS to determine the effect of increased catalyst on the reaction rate and completeness.[6] 3. Consult literature for typical catalyst loading ranges for similar reactions. |
| Poor Catalyst Activity: The catalyst may be deactivated or of low quality. | 1. Ensure the catalyst has been stored properly and is not expired. 2. If you have synthesized the catalyst, verify its identity and purity through characterization techniques. 3. Consider synthesizing a fresh batch of the catalyst or using a different, validated catalyst. | |
| Reaction Stalls or is Incomplete | Suboptimal Catalyst-to-Substrate Ratio: The ratio of catalyst to reactants may not be optimal for the reaction kinetics. | 1. Systematically vary the catalyst loading while keeping the concentrations of other reactants constant. 2. Analyze the reaction at different time points to understand the kinetics at various catalyst loadings. |
| Formation of Significant Byproducts | Excessive Catalyst Loading: Too much catalyst can sometimes promote undesired side reactions. | 1. Reduce the catalyst loading in a stepwise manner and observe the effect on the product-to-byproduct ratio. 2. Ensure that the reaction temperature is not too high, as the combination of high temperature and high catalyst loading can often lead to side reactions. |
| Non-selective Catalyst: The catalyst itself may not be selective for the desired transformation. | 1. If reducing the catalyst loading does not improve selectivity, consider screening different types of catalysts.[6] | |
| Difficulty in Product Purification | Catalyst Leaching or Homogeneous Nature: If a supposedly heterogeneous catalyst leaches into the reaction mixture, it can contaminate the product. | 1. After the reaction, filter the catalyst and analyze the filtrate for the presence of the catalyst's components (e.g., by ICP-MS for metal-based catalysts). 2. If leaching is confirmed, consider modifying the catalyst support or using a different heterogeneous catalyst. |
| High Catalyst Loading: A large amount of catalyst can physically interfere with the work-up and purification steps. | 1. Optimize the reaction to use the minimum effective amount of catalyst. 2. Ensure efficient removal of the catalyst before proceeding with purification. For solid catalysts, this can be achieved by filtration or centrifugation.[1] |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [1]
| Entry | Solvent | Catalyst Load (mg) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | — | — | 100 | 60 | Trace |
| 2 | — | 50 | 70 | 20 | 83 |
| 3 | EtOH | 50 | Reflux | 40 | 42 |
| 4 | H₂O | 50 | Reflux | 50 | Trace |
| 5 | H₂O/EtOH | 10 | 55 | 25 | 70 |
| 6 | H₂O/EtOH | 20 | 55 | 20 | 82 |
| 7 | H₂O/EtOH | 30 | 55 | 18 | 89 |
| 8 | H₂O/EtOH | 40 | 55 | 15 | 91 |
| 9 | H₂O/EtOH | 50 | 55 | 15 | 93 |
| 10 | H₂O/EtOH | 60 | 55 | 15 | 93 |
Reactants: 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol). Catalyst: LDH@PTRMS@DCMBA@CuI.
Table 2: Effect of Fe₃O₄@SiO₂-NH₂@TCT-Guanidine Catalyst Amount on the Synthesis of 5-aminopyrazole-4-carbonitriles [4]
| Entry | Catalyst Amount (mg) | Time (h) | Yield (%) |
| 1 | 10 | 2 | 75 |
| 2 | 15 | 2 | 82 |
| 3 | 20 | 2 | 89 |
| 4 | 25 | 2 | 95 |
| 5 | 30 | 2 | 95 |
Reactants: Aldehyde (1 mmol), malononitrile (1 mmol), phenyl hydrazine (1 mmol). Solvent: Water. Temperature: 70°C.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives[1]
-
To a test tube, add phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add a 1:1 mixture of H₂O/EtOH (1 mL) as the solvent.
-
Stir the reaction mixture using a magnetic stirrer at 55 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).
-
Upon completion of the reaction, add hot ethanol or chloroform (3 mL) to the mixture.
-
Separate the catalyst by centrifugation.
-
Wash the recovered catalyst with ethanol and dry it in an oven at 60 °C for future use.
-
Evaporate the solvent from the reaction mixture.
-
Recrystallize the crude product from ethanol to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.
Protocol 2: Synthesis of 5-aminopyrazole-4-carbonitriles using a Magnetic Nanocatalyst[4]
-
In a reaction vessel, combine the aldehyde (1 mmol), malononitrile (1 mmol), phenyl hydrazine (1 mmol), and 25 mg of the Fe₃O₄@SiO₂-NH₂@TCT-Guanidine catalyst.
-
Add 6 mL of water as the solvent.
-
Stir the mixture at 70 °C for 2 hours.
-
Monitor the reaction's progress using TLC (EtOAc/hexane).
-
Once the reaction is complete, separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with methanol and dry it at 80 °C for 40 minutes for reuse.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure product.
Mandatory Visualization
Caption: A logical workflow for optimizing catalyst loading in pyrazole-5-carbonitrile synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Common side products in pyrazole synthesis and their prevention
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing side product formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in pyrazole synthesis, and why does it occur?
A1: The most prevalent side product in pyrazole synthesis is the formation of regioisomers.[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.[1] The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on both reactants.[2]
Q2: How can I control the regioselectivity of my pyrazole synthesis?
A2: Controlling regioselectivity is a key challenge in the synthesis of substituted pyrazoles. Several strategies can be employed:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer compared to traditional solvents like ethanol.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction's outcome. For instance, nano-ZnO has been reported as an efficient catalyst for the synthesis of certain pyrazoles, leading to high yields and shorter reaction times.[1]
-
Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and pH can also affect the ratio of regioisomers.[2]
-
Starting Material Modification: In some cases, modifying the starting materials, for instance by using N-alkylated tosylhydrazones and terminal alkynes, can lead to complete regioselectivity.
Q3: My reaction is sluggish and gives a low yield. What are the possible causes and solutions?
A3: Low conversion rates and poor yields can stem from several factors:[1]
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to unwanted side reactions and reduce the overall yield. Ensure you are using high-purity starting materials. Hydrazine derivatives can also degrade over time, so using a fresh batch is advisable.[1][2]
-
Suboptimal Reaction Conditions: The reaction temperature and time may need to be optimized. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the ideal duration.[1]
-
Steric Hindrance: Bulky substituents on the reactants can hinder the reaction. In such cases, prolonged reaction times or higher temperatures might be necessary.
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially if the hydrazine is deactivated by electron-withdrawing groups.[1]
Q4: My reaction mixture has turned a dark color. What causes this, and how can I prevent it?
A4: The formation of colored impurities, often yellow or red, can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[1] This is particularly common when using hydrazine salts like phenylhydrazine hydrochloride, which can make the reaction mixture acidic and promote the formation of byproducts.[2] To mitigate this, consider the following:
-
Addition of a Mild Base: Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[2]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes.[2]
-
Purification: Activated carbon treatment can sometimes help remove colored impurities.[2]
Q5: I am trying to perform an N-arylation of my pyrazole and am observing biaryl side products. How can I avoid this?
A5: Biaryl formation is a common side reaction in metal-catalyzed N-arylation reactions (e.g., using copper or palladium catalysts), arising from the homocoupling of the aryl halide starting material.[1] To minimize this:
-
Ligand Choice: The use of appropriate ligands, such as diamine ligands with a copper catalyst, can promote the desired C-N coupling over C-C homocoupling.
-
Reaction Conditions: Careful optimization of the reaction temperature, solvent, and base is crucial.
-
Purity of Reagents: Ensure the purity of the pyrazole, aryl halide, and catalyst.
Q6: I am using a β-keto ester in my synthesis and getting a pyrazolone instead of the desired pyrazole. How can I prevent this?
A6: The reaction of a β-keto ester with a hydrazine can lead to the formation of a pyrazolone, which is a tautomer of the corresponding hydroxypyrazole. The formation of the pyrazolone is often favored. To obtain the pyrazole, subsequent dehydration of the pyrazolone intermediate is necessary. The choice of reaction conditions can influence the final product. In some cases, acidic conditions and elevated temperatures can promote the dehydration to the pyrazole.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectrum shows two sets of signals for the pyrazole core and its substituents.
-
TLC analysis reveals two closely eluting spots.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Issue 2: Low Reaction Yield
Symptoms:
-
Significant amount of unreacted starting materials observed by TLC.
-
Low isolated yield of the desired pyrazole product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| 1,3-Diketone (R¹COCH₂COR²) | Solvent | Ratio of Regioisomers (A:B)¹ | Total Yield (%) |
| R¹=Ph, R²=CF₃ | Ethanol | 1:1 | 85 |
| R¹=Ph, R²=CF₃ | TFE | 95:5 | 90 |
| R¹=Ph, R²=CF₃ | HFIP | 99:1 | 92 |
| R¹=Me, R²=CF₃ | Ethanol | 30:70 | 80 |
| R¹=Me, R²=CF₃ | TFE | 90:10 | 88 |
| R¹=Me, R²=CF₃ | HFIP | 97:3 | 91 |
¹Regioisomer A is the 1-methyl-3-R¹-5-R²-pyrazole, and Regioisomer B is the 1-methyl-3-R²-5-R¹-pyrazole. Data is illustrative and based on trends reported in the literature.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles using TFE
This protocol describes a general method for the regioselective synthesis of a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine using 2,2,2-trifluoroethanol (TFE) as the solvent.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
Protocol 2: Prevention of Biaryl Formation in Copper-Catalyzed N-Arylation of Pyrazoles
This protocol outlines a general procedure for the N-arylation of a pyrazole with an aryl halide using a copper-diamine catalyst system to minimize biaryl formation.
Materials:
-
Pyrazole (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Copper(I) iodide (CuI, 5 mol%)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add CuI, the diamine ligand, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the pyrazole, aryl halide, and solvent.
-
Heat the reaction mixture to a controlled temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[1]
Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography
This protocol provides a general guideline for the separation of a mixture of pyrazole regioisomers using silica gel column chromatography.[3][4]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel for flash chromatography
-
A series of solvents for TLC screening and elution (e.g., hexanes, ethyl acetate, dichloromethane)
Procedure:
-
TLC Analysis: Perform a thorough screening of solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a silica gel column using the optimized eluent from the TLC analysis.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure isomers.
-
Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the separated regioisomers.
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Experimental workflow for isomer separation.
References
Navigating the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile: A Technical Support Guide
The scale-up of fine chemical synthesis presents a unique set of challenges, transitioning from the controlled environment of a laboratory to the demanding conditions of bulk production. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the production of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies involve the condensation of a β-keto nitrile or a related dicarbonyl equivalent with methylhydrazine. A common precursor is 2-cyano-3-oxobutanal or its synthetic equivalent. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.
Q2: What are the critical process parameters to control during scale-up?
A2: Key parameters to monitor and control during the scale-up of this synthesis include:
-
Temperature: The reaction is often exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure regioselectivity.
-
Rate of Addition: The controlled addition of reagents, particularly methylhydrazine, is vital to manage the reaction exotherm and minimize the formation of impurities.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, facilitate heat transfer, and promote mass transfer between reacting species.
-
pH: Depending on the specific synthetic route, pH control may be necessary to facilitate the desired reaction pathway and prevent the degradation of reactants or products.
Q3: What are the primary safety concerns associated with the production of this compound?
A3: The primary safety hazards include:
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Toxicity of Reagents: Methylhydrazine is a toxic and volatile substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Exothermic Reaction: The potential for a runaway reaction exists if the reaction temperature is not adequately controlled.
-
Nitrile Group: The presence of the nitrile functional group warrants caution, as some nitrile-containing compounds can release hydrogen cyanide under acidic or high-temperature conditions. A thorough thermal hazard assessment is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction. | - Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, GC).- Ensure the reaction is run for a sufficient duration at the optimal temperature. |
| Side reactions due to poor temperature control. | - Implement robust temperature control measures (e.g., jacketed reactor with a reliable cooling system).- Consider a semi-batch process with controlled addition of the limiting reagent. | |
| Sub-optimal stoichiometry. | - Carefully verify the molar ratios of the reactants. | |
| Formation of Isomeric Impurities (e.g., 1,5-Dimethyl-1H-pyrazole-3-carbonitrile) | Lack of regioselectivity in the cyclization step. | - Optimize the reaction temperature; lower temperatures often favor the formation of the desired 1,3-isomer.- Investigate the effect of solvent polarity on the isomeric ratio. |
| Presence of Dark, Tarry Byproducts | High reaction temperatures leading to polymerization or degradation. | - Lower the reaction temperature.- Ensure efficient heat removal from the reactor. |
| Presence of oxygen. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulties in Product Isolation/Crystallization | Presence of impurities that inhibit crystallization. | - Purify the crude product before crystallization (e.g., column chromatography on a small scale, or distillation/extraction on a larger scale). |
| Inappropriate solvent selection. | - Screen a variety of solvents with different polarities to find an optimal system for crystallization.- Consider using a solvent/anti-solvent combination. | |
| Supersaturation is too high, leading to oiling out. | - Control the rate of cooling and/or anti-solvent addition to maintain a metastable zone for crystal growth. |
Experimental Protocols
Illustrative Laboratory Scale Synthesis of a Pyrazole Carbonitrile Derivative
This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser is placed in a cooling bath.
Procedure:
-
To a solution of the starting β-keto nitrile (1 equivalent) in ethanol (100 mL), slowly add methylhydrazine (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, while maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent such as ethanol or isopropanol.
Data Presentation
Table 1: Comparison of Reaction Conditions on Product Yield and Purity (Hypothetical Data)
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Temperature (°C) | 25 | 50 | 75 |
| Reaction Time (h) | 12 | 6 | 4 |
| Yield (%) | 75 | 85 | 60 |
| Purity (by HPLC, %) | 98 | 95 | 88 |
| Isomer Ratio (1,3- to 1,5-) | 95:5 | 90:10 | 80:20 |
Table 2: Solvent Screening for Crystallization of this compound (Hypothetical Data)
| Solvent | Solubility at 60°C (g/100mL) | Solubility at 10°C (g/100mL) | Crystal Habit |
| Ethanol | 25 | 5 | Needles |
| Isopropanol | 20 | 3 | Plates |
| Toluene | 15 | 1 | Prisms |
| Heptane | <1 | <0.1 | - |
Visualizations
Caption: A flowchart illustrating the key stages of this compound synthesis.
Caption: A decision tree for troubleshooting low product yield in the synthesis process.
Technical Support Center: Refining Purification Techniques for High-Purity Pyrazole Carbonitriles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of high-purity pyrazole carbonitriles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of pyrazole carbonitriles.
Issue 1: Low Yield After Recrystallization
Q: My final yield of purified pyrazole carbonitrile after recrystallization is significantly lower than expected. What are the possible causes and how can I improve it?
A: Low recovery is a common issue in recrystallization. Several factors could be contributing to this problem. Here is a step-by-step guide to troubleshoot and improve your yield.
Troubleshooting Workflow for Low Recrystallization Yield
Caption: Troubleshooting workflow for low recrystallization yield.
Issue 2: Oiling Out During Recrystallization
Q: Instead of forming crystals, my pyrazole carbonitrile is separating as an oil during recrystallization. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated. Here’s how to address this issue.
Logical Steps to Prevent Oiling Out
Caption: Decision-making process to prevent oiling out.
Issue 3: Presence of Colored Impurities
Q: My purified pyrazole carbonitrile product has a persistent yellow or reddish color. How can I remove these colored impurities?
A: Colored impurities often arise from the degradation of starting materials, particularly hydrazine derivatives.[1] These can often be removed with an additional purification step.
A:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution of your crude product before filtration during recrystallization. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your desired product.
-
Column Chromatography: If recrystallization with charcoal is ineffective, column chromatography using silica gel is a reliable method for separating colored impurities.
Issue 4: Separation of Regioisomers
Q: My reaction has produced a mixture of pyrazole carbonitrile regioisomers that are difficult to separate. What is the best approach for their purification?
A: The formation of regioisomers is a common challenge when using unsymmetrical starting materials.[1] Separating these isomers often requires more advanced purification techniques.
A:
-
Column Chromatography: This is the most effective method for separating regioisomers. Careful selection of the eluent system is crucial. A good starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased.
-
Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be employed. This involves multiple recrystallization steps to enrich one isomer in each step.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrazole carbonitriles?
A1: The two most common and effective purification techniques for pyrazole carbonitriles are recrystallization and column chromatography.[1][2] Recrystallization is often sufficient for achieving high purity, especially when the impurities have significantly different solubilities than the desired product.[1] Column chromatography is typically used for more challenging separations, such as the removal of regioisomers or closely related byproducts.[3]
Q2: How do I select an appropriate solvent for the recrystallization of my pyrazole carbonitrile?
A2: The ideal solvent for recrystallization should dissolve the pyrazole carbonitrile well at elevated temperatures but poorly at room temperature. Commonly used solvents include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water.[4] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific compound.
Q3: My pyrazole carbonitrile is not dissolving in any single solvent for recrystallization. What should I do?
A3: If a single solvent is not suitable, a mixed-solvent system can be used. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid. The solution is then allowed to cool slowly to induce crystallization.
Q4: What are the typical impurities I should expect in a crude pyrazole carbonitrile product?
A4: Common impurities include unreacted starting materials, pyrazoline intermediates (from incomplete aromatization), and regioisomers (if unsymmetrical precursors are used).[1] Additionally, colored byproducts can form from the decomposition of hydrazine reagents.[1]
Q5: When should I choose column chromatography over recrystallization?
A5: Column chromatography is preferred when:
-
Recrystallization fails to remove impurities effectively.
-
You need to separate a mixture of regioisomers.[3]
-
The product is an oil and cannot be recrystallized.
-
The impurities have very similar solubility profiles to the desired product.
While often providing higher purity, column chromatography can be more time-consuming and expensive than recrystallization.[5]
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis and purification of pyrazole carbonitriles, providing a comparison of different methods and conditions.
Table 1: Comparison of Catalysts in the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| LDH | 55 | 60 | 23 | [6] |
| LDH@PTRMS | 55 | 60 | 30 | [6] |
| LDH@PTRMS@DCMBA@CuI | 55 | 15 | 93 | [6] |
Table 2: Yields of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles Purified by Column Chromatography
| Aryl Substituent | Eluent (Hexane:Ethyl Acetate) | Yield (%) | Reference |
| Phenyl | 5:1 → 3:1 | 84 | [3] |
| 4-Methoxyphenyl | 6:1 → 3:1 | 68 | [3] |
| Perfluorophenyl | 7:1 → 5:1 | 63 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Pyrazole Carbonitriles
This protocol outlines the steps for purifying a solid pyrazole carbonitrile using a single-solvent recrystallization method.
Experimental Workflow for Recrystallization
Caption: General experimental workflow for recrystallization.
-
Solvent Selection: Choose an appropriate solvent in which the pyrazole carbonitrile is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude pyrazole carbonitrile in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: General Procedure for Column Chromatography of Pyrazole Carbonitriles
This protocol provides a general method for purifying pyrazole carbonitriles using silica gel column chromatography.
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude pyrazole carbonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect fractions in separate test tubes.
-
-
Analysis and Collection:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure pyrazole carbonitrile.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
References
- 1. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the biological activity of pyrazole derivatives through structural modification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with pyrazole derivatives. Our goal is to help you address common challenges encountered during the synthesis, purification, and biological evaluation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical structural features of pyrazole derivatives for enhancing biological activity?
A1: The biological activity of pyrazole derivatives is highly dependent on the substitution pattern on the pyrazole ring. Key considerations for structure-activity relationships (SAR) include:
-
N1-Substitution: The substituent on the N1 nitrogen atom significantly influences the compound's interaction with biological targets. For example, in cannabinoid CB1 receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be optimal for binding affinity.[1][2]
-
C3-Substitution: Groups at the C3 position, such as carboxamides, are often crucial for activity. The nature of the amide substituent (e.g., a piperidinyl group) can fine-tune selectivity for specific receptors.[1][2][3]
-
C5-Substitution: A substituted phenyl ring at the C5 position is a common feature in many active pyrazole derivatives. The electronic and steric properties of the substituent on this phenyl ring (e.g., a p-iodophenyl group) can dramatically impact potency.[1][3]
Q2: I am observing the formation of two regioisomers in my synthesis. How can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge, especially in reactions like the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4][5] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons.[4] To improve regioselectivity:
-
Analyze Steric and Electronic Factors: The regioselectivity is governed by the steric hindrance and electronic properties of the substituents on both reactants.[4] A bulkier substituent on the dicarbonyl compound may direct the initial attack of hydrazine to the less hindered carbonyl group.
-
Modify Reaction Conditions: Altering the solvent or running the reaction under acidic conditions (e.g., with acetic acid) can sometimes improve the ratio of the desired regioisomer.[6]
-
Use a Pre-activated Substrate: In some cases, converting one of the carbonyl groups into a more reactive or selective functional group before the reaction with hydrazine can control the cyclization process.
Q3: My pyrazole derivative has poor solubility. How can I address this?
A3: Poor aqueous solubility is a common issue that can hinder biological testing and limit bioavailability. To improve solubility:
-
Incorporate Polar Functional Groups: Introduce polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties onto the pyrazole scaffold. The introduction of carboxylic acid bioisosteres has been shown to improve the activity of some pyrazole derivatives.[7]
-
Utilize Glycosylation: Attaching sugar moieties to the pyrazole core can improve pharmacokinetic profiles and solubility.[8]
-
Formulate as a Salt: If your compound has a basic nitrogen or an acidic proton, forming a pharmaceutically acceptable salt can significantly enhance its solubility.
Troubleshooting Guides
Issue 1: Low Yield in Pyrazole Synthesis
Low yields in pyrazole synthesis, such as the Knorr synthesis, can arise from several factors.[4] Use the following guide to troubleshoot the problem.
| Potential Cause | Troubleshooting Step | Rationale |
| Impure Starting Materials | Verify the purity of the 1,3-dicarbonyl compound and hydrazine derivative using techniques like NMR or LC-MS. Use freshly opened or purified hydrazine.[4] | Impurities can lead to side reactions, consuming reactants and complicating purification.[4] Hydrazine derivatives can degrade over time. |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and solvent. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.[4] | Temperature and solvent polarity can significantly affect reaction kinetics and equilibrium. Over or under-running the reaction reduces yield. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants are used. A slight excess (1.0-1.2 equivalents) of the hydrazine may be beneficial to drive the reaction to completion.[4] | An incorrect ratio can lead to incomplete conversion of the limiting reagent. |
| Side Reactions | Be aware of potential side reactions like the formation of regioisomers or incomplete cyclization.[4] Consider using a catalyst (e.g., nano-ZnO, Lewis acids) to improve reaction efficiency and minimize byproducts.[6][9] | Catalysts can lower the activation energy for the desired pathway, making it more favorable than side reactions. |
| Product Loss During Workup/Purification | Review the purification technique. If using recrystallization, ensure the solvent system is optimal. For column chromatography, select an appropriate mobile phase to avoid product loss on the column.[4] | An inappropriate purification method can lead to significant loss of the final product. |
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Inconsistent or Low Biological Activity
After successfully synthesizing and purifying a pyrazole derivative, you may encounter lower-than-expected biological activity.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Structural Modification | Re-evaluate the SAR for your target. Ensure the modification made is consistent with known requirements for activity.[1][3] | Not all structural modifications lead to enhanced activity. Some substitutions can be detrimental by introducing steric hindrance or unfavorable electronic properties.[2] |
| Compound Instability | Assess the stability of your compound in the assay buffer and under storage conditions. Re-characterize the compound post-assay if possible. | The compound may degrade in the experimental medium, leading to a lower effective concentration. |
| Assay Interference | Run control experiments to check if your compound interferes with the assay readout (e.g., fluorescence, absorbance) or reacts with assay components. | Compound properties like autofluorescence can lead to false positive or negative results. |
| Inaccurate Concentration | Verify the concentration of your stock solution. Ensure the compound is fully dissolved before preparing dilutions. | Errors in weighing or incomplete dissolution can lead to inaccurate final concentrations in the assay. |
Caption: Relationship between structural modifications and biological activity.
Quantitative Data Summary
Structural modifications can have a profound impact on biological activity. The following table summarizes hypothetical data for a series of pyrazole derivatives targeting a protein kinase, illustrating common SAR trends.
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Kinase Inhibition IC50 (nM) |
| PZA-01 | 2,4-Dichlorophenyl | Piperidinyl-carboxamide | 4-Chlorophenyl | 15 |
| PZA-02 | 2,4-Dichlorophenyl | Piperidinyl-carboxamide | 4-Iodophenyl | 8 |
| PZA-03 | 2,4-Dichlorophenyl | Piperidinyl-carboxamide | 4-Methylphenyl | 45 |
| PZA-04 | 4-Chlorophenyl | Piperidinyl-carboxamide | 4-Chlorophenyl | 98 |
| PZA-05 | 2,4-Dichlorophenyl | Morpholinyl-carboxamide | 4-Chlorophenyl | 32 |
| PZA-06 | 2,4-Dichlorophenyl | N,N-Dimethyl-carboxamide | 4-Chlorophenyl | 150 |
Data is illustrative. Actual results will vary based on the specific target and assay conditions.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for synthesizing 1,3,5-substituted pyrazoles from a 1,3-dicarbonyl compound and a substituted hydrazine.[5]
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.[6]
-
Addition of Hydrazine: Add the substituted hydrazine or its hydrochloride salt (1.0-1.1 equivalents) to the solution. If using a hydrochloride salt, add a mild base like sodium acetate (1.1 equivalents).[4]
-
Reaction: Stir the mixture at room temperature or heat under reflux. The reaction temperature and time will depend on the reactivity of the substrates.[4] Monitor the reaction's progress using TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.[4] Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyrazole derivative.[4]
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Protocol 2: In-Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrazole derivatives against a specific protein kinase.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA).
-
Prepare a stock solution of the pyrazole derivative (e.g., 10 mM in DMSO) and create serial dilutions.
-
Prepare solutions of the kinase, substrate (peptide or protein), and ATP at desired concentrations in the assay buffer.
-
-
Assay Procedure (96-well or 384-well plate):
-
Add the kinase solution to each well.
-
Add the serially diluted pyrazole derivatives to the appropriate wells (include a DMSO-only control for 0% inhibition and a no-enzyme control for background).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of product formed. The detection method will depend on the assay format (e.g., measuring phosphopeptide formation via fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all readings.
-
Normalize the data to the positive control (DMSO-only).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Pyrazole derivative inhibiting the MAPK/ERK signaling pathway.
References
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Therapeutic Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and mitigating the off-target effects of pyrazole-based therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that don't align with the known function of the intended target of our pyrazole-based inhibitor. Could this be due to off-target effects?
A1: Yes, it is highly probable. Pyrazole-based compounds, particularly kinase inhibitors, often interact with multiple targets due to the conserved nature of ATP-binding sites across the kinome.[1][2] These unintended interactions can lead to a variety of cellular responses that are independent of the primary target's inhibition, manifesting as unexpected phenotypes.[3][4] It is crucial to experimentally verify whether the observed effects are on-target or off-target.
Q2: What is the first step to investigate potential off-target effects of our pyrazole-based candidate?
A2: A comprehensive selectivity profile is the recommended first step. This typically involves screening your compound against a large panel of kinases (kinome profiling).[5][6][7] This will provide a broad overview of the compound's interaction landscape and identify potential off-target kinases that may be responsible for the observed phenotype. Several commercial services offer kinome-wide selectivity screening.[8]
Q3: Our compound shows activity against several kinases in a biochemical screen. How can we determine which of these are relevant in a cellular context?
A3: Biochemical hits do not always translate to cellular activity. To validate these findings, you should perform cell-based assays. This can include assessing the compound's effect on downstream signaling pathways of the potential off-target kinases. Furthermore, techniques like Thermal Proteome Profiling (TPP) can provide evidence of direct target engagement within the complex cellular environment.[9]
Q4: How can we definitively prove that the desired therapeutic effect is a result of inhibiting the intended target and not an off-target?
A4: A robust method to confirm on-target efficacy is to utilize genetic techniques like CRISPR/Cas9-mediated gene knockout.[9] By creating a cell line that lacks the intended target protein, you can test your compound's activity. If the compound no longer elicits the therapeutic effect in these knockout cells, it strongly suggests the effect is on-target.[9] Conversely, if the effect persists, an off-target is likely responsible.
Q5: Are there computational tools that can help predict potential off-targets for our pyrazole-based compounds early in the discovery process?
A5: Yes, computational methods can be valuable for early-stage off-target prediction.[10][11][12] These approaches often use ligand-based or structure-based models. Ligand-based methods compare your compound to known ligands of various targets, while structure-based methods use docking simulations to predict binding to the crystal structures of potential off-target proteins.[13][14] These predictions can help prioritize experimental validation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High cytotoxicity in cell-based assays at concentrations where the intended target is not fully inhibited. | The compound may be hitting a critical off-target kinase or another protein essential for cell viability. | 1. Perform a broad kinase selectivity screen to identify potent off-target interactions.[5][8] 2. Conduct counter-screening against cell lines known to be sensitive to the inhibition of specific off-target kinases identified in the screen. 3. Use a target knockout or knockdown approach to confirm if cytotoxicity is independent of the intended target.[9] |
| Inconsistent results between biochemical assays and cell-based assays. | The compound may have poor cell permeability, be actively transported out of the cell, or require metabolic activation. Off-target effects in the cellular environment could also mask the on-target effect. | 1. Evaluate the physicochemical properties of the compound (e.g., solubility, lipophilicity). 2. Perform cell permeability assays (e.g., PAMPA). 3. Use cellular thermal shift assays (CETSA) or NanoBRET to confirm target engagement in intact cells.[15] 4. Investigate potential off-targets that might counteract the expected cellular phenotype. |
| Development of resistance to the compound in cell culture that is not explained by mutations in the primary target. | Resistance may arise from mutations in an off-target protein or through upregulation of a compensatory signaling pathway activated by an off-target.[16] | 1. Sequence the genomes of the resistant cells to identify potential mutations in off-target candidates. 2. Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways in resistant cells. 3. Test the compound in combination with inhibitors of the identified resistance pathways. |
| Observed in vivo toxicity that was not predicted by in vitro assays. | The compound or its metabolites may have off-target effects in specific tissues or organ systems not modeled in vitro. | 1. Conduct a broader in vitro safety pharmacology panel to assess effects on ion channels, GPCRs, and other common toxicity targets. 2. Perform in vivo studies in knockout animal models for high-probability off-targets to see if toxicity is mitigated. 3. Analyze tissue distribution of the compound to correlate exposure with sites of toxicity. |
Data Presentation: Comparison of Methods to Identify Off-Target Interactions
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Biochemical Kinase Profiling | Measures the ability of a compound to inhibit the activity of a large panel of purified kinases in vitro.[5][6] | High-throughput; provides quantitative measures of potency (IC50/Ki); broad coverage of the kinome. | May not reflect cellular activity due to lack of physiological context; can miss non-kinase off-targets. | Table of IC50 or percent inhibition values for each kinase in the panel. |
| Cell-Based Assays | Quantifies the effect of a compound on cellular processes such as viability, proliferation, or signaling pathways. | More physiologically relevant than biochemical assays; can assess functional consequences of target inhibition. | Can be lower throughput; mechanism of action can be difficult to deconvolute from the observed phenotype. | Dose-response curves for cytotoxicity (EC50), pathway inhibition, or reporter gene activity. |
| Affinity-Based Proteomics | Uses an immobilized version of the compound to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[9] | Directly identifies protein binders; can uncover novel and unexpected off-targets. | May miss transient interactions; can identify proteins that bind but are not functionally affected. | List of proteins identified with their respective enrichment scores. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon compound binding in live cells.[9] | Provides evidence of direct target engagement in a cellular context; can be performed in vivo. | Technically demanding; may not detect interactions that do not significantly alter protein stability. | "Melt curves" for thousands of proteins, with shifts indicating compound binding. |
| CRISPR-Based Genetic Screens | Identifies genes that, when knocked out, confer resistance or sensitivity to the compound, suggesting a functional relationship.[9][17] | Provides functional insights into the mechanism of action and resistance. | Can be complex to perform and analyze; may not directly identify the binding target. | List of genes with associated sensitivity or resistance scores. |
| Computational Prediction | Uses algorithms based on chemical structure similarity or protein-ligand docking to predict potential off-targets.[10][12][14] | Fast and cost-effective; can be used for virtual screening and prioritizing experimental work. | Predictive accuracy can be variable; requires experimental validation. | A ranked list of predicted off-targets with associated confidence scores. |
Experimental Protocols
Protocol 1: General In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol outlines a non-radioactive method to determine the IC50 value of a pyrazole-based compound against a specific kinase.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the kinase of interest in an appropriate buffer.
-
Prepare a stock solution of the corresponding substrate peptide.
-
Prepare a stock solution of ATP at a concentration relevant to the Km for the specific kinase.
-
Serially dilute the test pyrazole compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
-
Reaction Setup :
-
In a 384-well plate, add the reaction buffer.
-
Add the test compound dilutions (and DMSO as a vehicle control).
-
Add the kinase and substrate to all wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation and Termination :
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a termination buffer containing EDTA.
-
-
Detection :
-
The mobility shift assay distinguishes between the phosphorylated and non-phosphorylated substrate based on changes in charge. This separation is typically performed using microfluidic capillary electrophoresis.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Target Knockout Validation using CRISPR/Cas9
This protocol provides a general workflow for validating on-target effects using CRISPR/Cas9.[9]
-
sgRNA Design and Synthesis :
-
Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding the primary target protein.
-
Synthesize the designed sgRNAs.
-
-
Generation of Cas9-Expressing Cell Line :
-
Establish a stable cell line that constitutively expresses the Cas9 nuclease. This can be achieved through lentiviral transduction followed by selection.
-
-
Transfection and Clonal Selection :
-
Transfect the Cas9-expressing cell line with the synthesized sgRNAs.
-
Perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
-
Verification of Knockout :
-
Screen the resulting clones for the absence of the target protein. This can be done by Western blot or flow cytometry.
-
Sequence the genomic DNA of the knockout clones to confirm the presence of insertions or deletions (indels) at the target locus.
-
-
Functional Assay :
-
Treat the validated knockout cell line and the parental (wild-type) cell line with a dose range of your pyrazole-based compound.
-
Perform the relevant functional assay (e.g., cell viability, reporter assay) to assess the compound's effect.
-
-
Data Interpretation :
-
If the compound shows significantly reduced or no activity in the knockout cells compared to the parental cells, the effect is likely on-target.
-
If the compound's activity is similar in both cell lines, the effect is likely due to an off-target.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. domainex.co.uk [domainex.co.uk]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assayquant.com [assayquant.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. seqwell.com [seqwell.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Pyrazole-5-Carbonitrile Isomers in Cancer Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The inclusion of a carbonitrile group at the 5-position of the pyrazole ring can significantly influence the molecule's bioactivity, making a comparative analysis of its isomers crucial for rational drug design. This guide provides an objective comparison of the bioactivity of various pyrazole-5-carbonitrile isomers, supported by experimental data, to aid researchers in the development of novel therapeutics.
Comparative Bioactivity Data
The anticancer activity of pyrazole-5-carbonitrile derivatives has been evaluated against various cancer cell lines. The following table summarizes the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for a selection of isomers, highlighting the impact of substituent positioning on their bioactivity.
| Compound ID | Structure | Target/Cell Line | Bioactivity (µM) | Reference |
| 1 | 5-methoxy-2-(3-((4-cyanophenyl)amino)-1H-pyrazol-5-yl)phenol | K562 | 0.11 | [3] |
| MCF-7 | >40 | [3] | ||
| A549 | 0.74 | [3] | ||
| 2 | 3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI (ovarian) | 0.04 | [4] |
| 3 | 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 | 15.6 | [2] |
| 4 | 1-(2-pyridinyl)-4-(4-methoxyphenyl)-1H-pyrazole-3,5-diamine (a 5-aminopyrazole derivative, for comparison) | HepG2 | 13.14 | [5] |
| MCF-7 | 8.03 | [5] | ||
| 5 | Novel Pyrazole Derivative 11 (structure not fully specified in abstract) | MCF-7 | 2.85 | [6] |
| HT-29 | 2.12 | [6] | ||
| 6 | Pyrano[2,3-c]-pyrazole-5-carbonitrile derivative 144 | 786-0 (renal) | 9.9 | [7] |
| MCF-7 | 31.87 | [7] |
Note: The bioactivity data presented is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
Structure-Activity Relationship Insights
The data reveals that the substitution pattern on the pyrazole ring significantly impacts anticancer activity. For instance, compound 1 , a 5-substituted pyrazole, shows high potency against K562 and A549 cell lines but is inactive against MCF-7 cells.[3] In contrast, compound 3 , which also features a cyano group on a phenyl substituent, demonstrates activity against MCF-7 cells, suggesting that the overall molecular structure and the position of the cyano group are critical for determining the spectrum of activity.[2]
Compound 2 , a 4-cyano-1,5-diphenylpyrazole derivative, exhibits remarkable potency against the IGROVI ovarian tumor cell line with a GI50 value of 40 nM.[4] This highlights the potential of the 4-cyano substitution pattern in conjunction with bulky aromatic groups at positions 1 and 5.
Furthermore, the bioactivity of pyrazole derivatives is not limited to those with a carbonitrile group directly on the pyrazole ring. Compound 3 , a 1-(4-cyanophenyl) derivative, shows that a cyano-substituted aryl group can also confer significant cytotoxic effects.[2]
Experimental Protocols
The synthesis of compound 1 and its analogs involves a key step of reacting an enolate with an isothiocyanate followed by condensation with hydrazine.[3]
Step 1: Synthesis of 6-methoxybenzofuran-3(2H)-one. 6-hydroxybenzofuran-3(2H)-one is methylated using dimethyl sulfate to produce 6-methoxybenzofuran-3(2H)-one.[3]
Step 2: Reaction with Phenyl Isothiocyanate. The α-proton of the carbonyl in 6-methoxybenzofuran-3(2H)-one is deprotonated with lithium hexamethyldisilazide (LiHMDS). The resulting enolate is then reacted with a substituted phenyl isothiocyanate to form a thioamide intermediate.[3]
Step 3: Condensation with Hydrazine. The thioamide intermediate undergoes condensation with hydrazine monohydrate in a dioxane/ethanol mixture to form the final pyrazole derivative. During this process, partial cleavage of the furan ring occurs, yielding the 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives.[3]
The anticancer activity of the synthesized pyrazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[5]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours. Viable cells with active mitochondrial succinate dehydrogenase will convert the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualization of a Potential Mechanism of Action
Several studies suggest that pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells.[6][8] The following diagram illustrates a simplified intrinsic apoptosis pathway, a common target for anticancer agents.
Caption: Simplified intrinsic apoptosis pathway induced by a pyrazole-5-carbonitrile isomer.
Conclusion
The bioactivity of pyrazole-5-carbonitrile isomers is highly dependent on the substitution pattern around the pyrazole core. The available data, while not always from direct comparative studies, suggests that modifications at the N-1, C-3, and C-4 positions, in addition to the C-5 carbonitrile group, can lead to potent and selective anticancer agents. Future research should focus on the systematic synthesis and parallel biological evaluation of a wide range of pyrazole-5-carbonitrile isomers to establish a more comprehensive structure-activity relationship. This will enable the design of more effective and targeted cancer therapies.
References
- 1. publishatcj.com [publishatcj.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Structure-Activity Relationship of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dimethyl-1H-pyrazole-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing targeted therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their activity as kinase inhibitors and anticancer agents. The information presented herein is compiled from various studies on pyrazole derivatives, offering insights into the impact of structural modifications on biological activity.
Data Presentation: Comparative Biological Activity
| Compound ID | Core Structure Variation | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | GI50/IC50 (µM) |
| Compound A | 4-amino-(1H)-pyrazole | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | PC-3, HEL, K562, MCF-7, MOLT4 | - |
| Compound B | 4-amino-(1H)-pyrazole | JAK1, JAK2, JAK3 | - | HEL, K562 | 0.35, 0.37 |
| Compound C | Pyrazole benzene sulfonamide | CDK2/cyclin A2 | 3820 | HCT-116 | - |
| Compound D | 5-((benzylidene)amino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile | CDK2/cyclin A2 | 2000 | - | - |
| Compound E | 5-((benzylidene)amino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile | CDK2/cyclin A2 | 1470 | - | - |
| Compound F | Pyrazole derivative | CDK2/cyclin A2 | 960 | - | - |
| Compound G | 1H-benzofuro[3,2-c]pyrazole | - | - | K562, A549 | 0.021, 0.69 |
Note: The specific substitutions on the core structures for each compound are detailed in the cited literature. This table is intended to provide a comparative overview of the potency of different pyrazole-based inhibitors.
Structure-Activity Relationship Insights
From the available data on pyrazole derivatives, several key SAR trends can be inferred:
-
Substitution at the 4-position: The introduction of an amino group at the 4-position of the pyrazole ring appears to be crucial for potent inhibitory activity against Janus kinases (JAKs).[1]
-
N-1 and C-3 Substituents: Modifications at the N-1 and C-3 positions of the pyrazole core significantly influence the activity and selectivity of cyclin-dependent kinase (CDK) inhibitors. For instance, the presence of a benzene sulfonamide moiety can confer potent CDK2 inhibitory activity.[2][3]
-
C-5 Substituent: The carbonitrile group at the C-5 position is a common feature in many potent pyrazole-based inhibitors. Further modifications at this position, such as the introduction of benzylideneamino groups, can modulate the inhibitory potency against CDKs.[2][3]
-
Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such as a benzofuran ring, can lead to highly potent anticancer agents.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are generalized protocols for key experiments commonly used in the study of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate, ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to determine the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values are determined.
Western Blotting for Phosphorylated Protein Analysis
This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling proteins.
-
Cell Lysis: Cells treated with the test compounds are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., p-STAT3 and total STAT3).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a chemiluminescent substrate. The resulting signal is detected using an imaging system.
-
Analysis: The band intensities are quantified to determine the effect of the inhibitor on the phosphorylation of the target protein.
Mandatory Visualizations
SAR Experimental Workflow
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel chemical entities.
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole-carbonitrile analogs on JAKs.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating the Mechanism of Action for Novel Pyrazole-Based Kinase Inhibitors
This guide provides a comparative analysis of a novel pyrazole-based kinase inhibitor, designated as PZ-X , against a known inhibitor, Inhibitor-Y , targeting the hypothetical Signal Transduction Kinase (STK) pathway. The data presented herein is for illustrative purposes to guide researchers in their validation workflows.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the quantitative data for PZ-X and Inhibitor-Y, offering a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Kinase Inhibition
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Assay Method |
| PZ-X | STK1 | 15 | 5 | TR-FRET |
| STK2 | 250 | 80 | TR-FRET | |
| Inhibitor-Y | STK1 | 50 | 18 | TR-FRET |
| STK2 | 800 | 250 | TR-FRET |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Target Pathway Inhibition (EC50, nM) | Anti-proliferative Activity (GI50, nM) |
| PZ-X | Cancer Cell Line A | 30 | 100 |
| Cancer Cell Line B | 45 | 150 | |
| Inhibitor-Y | Cancer Cell Line A | 120 | 400 |
| Cancer Cell Line B | 180 | 600 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay quantitatively measures the inhibition of kinase activity.
-
Materials : Recombinant STK1/STK2 enzyme, biotinylated substrate peptide, ATP, Europium-labeled anti-phospho-substrate antibody, Streptavidin-Allophycocyanin (SA-APC), assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Procedure :
-
A 5 µL solution of the test compound (PZ-X or Inhibitor-Y) at various concentrations is added to the wells of a 384-well plate.
-
A 5 µL mixture of the kinase and biotinylated substrate is added to each well.
-
The kinase reaction is initiated by adding 10 µL of ATP solution.
-
The plate is incubated for 60 minutes at room temperature.
-
The reaction is stopped by adding 10 µL of a solution containing the Europium-labeled antibody and SA-APC.
-
The plate is incubated for another 60 minutes at room temperature to allow for signal development.
-
The TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
2. Cellular Pathway Inhibition Assay (Western Blot)
This assay determines the ability of the inhibitors to block the phosphorylation of a downstream target of STK1 in a cellular context.
-
Materials : Cancer Cell Line A, complete growth medium, PZ-X, Inhibitor-Y, lysis buffer, primary antibody against phospho-downstream protein, primary antibody against total downstream protein, HRP-conjugated secondary antibody, ECL substrate.
-
Procedure :
-
Cells are seeded in 6-well plates and allowed to attach overnight.
-
The medium is replaced with a fresh medium containing various concentrations of the inhibitors.
-
After 2 hours of incubation, the cells are lysed.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibodies overnight.
-
The membrane is washed and incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using an ECL substrate and an imaging system.
-
Band intensities are quantified, and the ratio of phospho-protein to total protein is calculated to determine the EC50 values.
-
3. Anti-proliferative (GI50) Assay
This assay measures the effect of the inhibitors on cell growth.
-
Materials : Cancer Cell Line A, complete growth medium, PZ-X, Inhibitor-Y, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure :
-
Cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with a range of inhibitor concentrations.
-
The plates are incubated for 72 hours.
-
The CellTiter-Glo® reagent is added to each well, and the luminescence is measured using a plate reader.
-
The GI50 values (concentration causing 50% growth inhibition) are calculated from the dose-response curves.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The STK Signaling Pathway and Points of Inhibition.
Experimental Workflow Diagram
Caption: Workflow for Validating Kinase Inhibitor Mechanism.
Logical Relationship Diagram
Comparative Analysis of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile Derivatives: In Vivo Efficacy and ADMET Profiling
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile derivatives against alternative therapeutic agents. This analysis is based on available experimental data to facilitate informed decisions in drug discovery and development programs.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives approved for various clinical indications.[1][2] The this compound core, in particular, has garnered interest for its potential therapeutic applications, including antimicrobial and anticancer properties.[3] However, a comprehensive understanding of its in vivo performance and pharmacokinetic profile is crucial for its advancement as a viable drug candidate.
In Vivo Efficacy: A Look at Anti-inflammatory and Anticancer Activities
While specific in vivo efficacy data for this compound derivatives remains limited in publicly available literature, broader studies on substituted pyrazole derivatives offer valuable insights into their potential therapeutic applications. The primary areas where pyrazole derivatives have shown significant in vivo activity are in the treatment of inflammation and cancer.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives in various animal models. For instance, certain pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4] In carrageenan-induced rat paw edema models, a standard for assessing acute inflammation, various pyrazole analogs have exhibited potent anti-inflammatory effects, with some compounds showing efficacy comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like nimesulide and diclofenac.[4][5]
One review highlighted a series of pyrazole derivatives that were evaluated in vivo for their anti-inflammatory activity, with some compounds showing significant edema inhibition.[6] Another study reported on pyrazole-fused betulin derivatives that demonstrated significant suppression of inflammation, although specific quantitative data was not provided.[5]
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been extensively investigated. These compounds have been shown to target various cancer cell lines, and some have progressed to in vivo studies. For example, a study on 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives reported cytotoxic activities against liver and lung carcinoma cell lines.[7][8] While this study focused on in vitro data, it underscores the potential of the dimethyl-pyrazole scaffold in oncology.
Another research effort detailed the synthesis of pyrazole derivatives as potent EGFR inhibitors, with one compound demonstrating promising antitumor activity in a biodistribution study in tumor-bearing mice.[9] Furthermore, some pyrazole-based compounds have been investigated as prospective cancer agents, with studies evaluating their cytotoxicity against various cancer cell lines.[10]
ADMET Profiling: Bridging the Gap Between In Vitro Activity and In Vivo Efficacy
A favorable ADMET profile is critical for the successful translation of a promising compound from the laboratory to the clinic. While much of the available ADMET data for pyrazole derivatives is based on in silico predictions, these studies provide a foundational understanding of their likely pharmacokinetic and toxicological properties.
In silico ADMET profiling of various pyrazole and pyrazoline derivatives has been conducted to predict their absorption, distribution, metabolism, excretion, and toxicity.[2][11][12][13][14][15] These computational models can help in the early identification of potential liabilities and guide the chemical optimization of lead compounds. However, experimental validation is essential.
Detailed experimental ADMET profiling involves a battery of in vitro and in vivo assays to determine key parameters such as metabolic stability, plasma protein binding, and potential for drug-drug interactions. For pyrazole-based compounds, understanding their metabolic pathways, primarily involving cytochrome P450 enzymes, is crucial for predicting their half-life and potential for adverse effects.[16]
Comparison with Alternative Agents
The therapeutic landscape for inflammatory diseases and cancer is populated with a wide range of treatment options. For a new pyrazole derivative to be considered a viable candidate, it must demonstrate a superior or differentiated profile compared to existing therapies.
Table 1: Comparison of Pyrazole Derivatives with Standard-of-Care Agents
| Therapeutic Area | Pyrazole Derivative (Representative) | Standard-of-Care Agent | Key Differentiators (Potential) |
| Inflammation | COX-2 Selective Pyrazole Derivative | Celecoxib (COX-2 Inhibitor) | Improved selectivity, better safety profile (e.g., reduced cardiovascular risk), alternative for non-responders. |
| Non-selective Pyrazole Derivative | Diclofenac (NSAID) | Reduced gastrointestinal toxicity, improved potency. | |
| Cancer | Pyrazole-based EGFR Inhibitor | Erlotinib (EGFR Inhibitor) | Efficacy against resistant mutations, improved tolerability, different mechanism of action. |
| Pyrazole-based Cytotoxic Agent | Cisplatin (Chemotherapy) | Reduced systemic toxicity, efficacy in platinum-resistant tumors, oral bioavailability. |
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.
In Vivo Efficacy Models
-
Carrageenan-Induced Paw Edema: This is a widely used and well-validated model for acute inflammation. A solution of carrageenan is injected into the sub-plantar region of a rat's hind paw, inducing a localized inflammatory response. The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The anti-inflammatory effect of a test compound is determined by its ability to reduce the increase in paw volume compared to a vehicle-treated control group.
ADMET Profiling Assays
-
Metabolic Stability: The metabolic stability of a compound is typically assessed by incubating it with liver microsomes (from human or animal species) or hepatocytes and monitoring the decrease in the parent compound concentration over time. The half-life (t½) and intrinsic clearance (CLint) are then calculated.
-
Plasma Protein Binding: Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma proteins. The drug is placed in a semi-permeable membrane separating it from a plasma solution. At equilibrium, the concentration of the unbound drug is measured on both sides of the membrane.
-
Cytochrome P450 Inhibition: The potential of a compound to inhibit major CYP450 enzymes (e.g., CYP3A4, CYP2D6) is evaluated using fluorescent or mass spectrometry-based assays with specific probe substrates for each enzyme.
-
In Vivo Pharmacokinetics: Following administration of the compound to an animal model (e.g., rat, mouse) via a relevant route (e.g., oral, intravenous), blood samples are collected at various time points. The concentration of the drug in the plasma is then quantified using a validated analytical method (e.g., LC-MS/MS). This data is used to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway of inflammation and the inhibitory action of pyrazole derivatives on COX-2.
Caption: General experimental workflow for in vivo efficacy and ADMET profiling of drug candidates.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. propulsiontechjournal.com [propulsiontechjournal.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Pyrazole Synthesis: Conventional vs. Green Methodologies
The synthesis of pyrazole and its derivatives is a cornerstone of medicinal chemistry and drug development, owing to the broad spectrum of biological activities exhibited by this class of heterocyclic compounds.[1][2] Traditionally, pyrazole synthesis has relied on conventional heating methods that often involve prolonged reaction times, harsh conditions, and the use of volatile organic solvents, posing environmental and safety concerns.[3][4] In response, green chemistry principles have spurred the development of more efficient and sustainable alternatives, including microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents and catalysts.[1][5][6] This guide provides a detailed comparison of conventional and green synthesis approaches for pyrazoles, supported by experimental data and protocols.
Quantitative Comparison of Synthesis Methods
The efficiency of chemical syntheses can be evaluated based on several key parameters, including reaction time, temperature, and product yield. The following table summarizes these metrics for representative conventional and green methods for pyrazole synthesis, highlighting the significant improvements offered by green chemistry approaches.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Ultrasound-Assisted Method | Nanocatalyst (Solvent-free) |
| Reaction Time | 6–9 hours[7] | 5–10 minutes[7][8] | 35 minutes[9] | 10–25 minutes[10] |
| Temperature | ~118 °C (Reflux)[11] | 100 °C[7] | 50 °C[9] | Room Temperature[10] |
| Yield | 59–70%[4][7] | 80–98%[7] | 92%[9] | High to Excellent[10] |
| Solvent | Ethanol, Acetic Acid[12] | Ethanol, Water[5][7] | Water[9] | Solvent-free[10][13] |
| Catalyst | Acid/Base[12] | Pyrrolidine[7] | None[9] | Ag/La-ZnO Nanoparticles[10] |
Experimental Protocols
To provide a practical understanding of the differences between conventional and green synthesis, detailed protocols for both a traditional reflux method and a modern microwave-assisted method are provided below.
Conventional Synthesis Protocol: Synthesis of Pyrazole-Containing 1,3,4-Oxadiazoles via Reflux
This protocol describes the Claisen-Schmidt condensation of 1-(1,3,4-oxadiazol-3(2H)-yl)ethan-1-one with various aromatic aldehydes under conventional heating.
Materials:
-
1-(1,3,4-oxadiazol-3(2H)-yl)ethan-1-one
-
Aromatic aldehydes
-
Ethanolic potassium hydroxide
-
Ethanol
Procedure:
-
A mixture of 1-(1,3,4-oxadiazol-3(2H)-yl)ethan-1-one and the respective aromatic aldehyde is prepared in ethanol.
-
Ethanolic potassium hydroxide is added to the mixture.
-
The reaction mixture is refluxed for 6–9 hours.[7]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The cooled mixture is poured into crushed ice and neutralized with an appropriate acid.
-
The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to afford the pure product.
Green Synthesis Protocol: Microwave-Assisted Synthesis of Pyrazole-Containing 1,3,4-Oxadiazoles
This protocol outlines the rapid synthesis of the same pyrazole derivatives using microwave irradiation.
Materials:
-
1-(1,3,4-oxadiazol-3(2H)-yl)ethan-1-one
-
Aromatic aldehydes
-
Ethanolic potassium hydroxide
-
Ethanol
Procedure:
-
A mixture of 1-(1,3,4-oxadiazol-3(2H)-yl)ethan-1-one and the appropriate aromatic aldehyde is prepared in ethanol.
-
Ethanolic potassium hydroxide is added to the mixture.
-
The reaction mixture is subjected to microwave irradiation at 400 W for 5–8 minutes.[7]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is poured into crushed ice and neutralized.
-
The resulting solid is filtered, washed with water, dried, and recrystallized to yield the final product.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow and key differences between conventional and green synthesis pathways for pyrazoles.
Caption: A comparison of conventional and green synthesis workflows.
Caption: Key parameter comparison between synthesis methods.
Conclusion
The shift from conventional to green synthesis methods for pyrazoles offers significant advantages in terms of efficiency, environmental impact, and safety.[1][13] Techniques such as microwave and ultrasound assistance drastically reduce reaction times and energy consumption while often leading to higher product yields.[8][14][15] Furthermore, the use of green solvents like water or solvent-free conditions minimizes the generation of hazardous waste.[5][13] For researchers and professionals in drug development, adopting these green methodologies can accelerate the discovery and synthesis of novel pyrazole-based therapeutic agents in a more sustainable and economical manner.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dovepress.com [dovepress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. eurekaselect.com [eurekaselect.com]
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of investigational compounds is paramount for developing safe and effective therapeutics. Pyrazole-based compounds, a prevalent scaffold in modern drug discovery, have demonstrated significant therapeutic potential, particularly as enzyme inhibitors. This guide provides an objective comparison of the cross-reactivity profiles of various pyrazole derivatives against related enzyme families, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The pyrazole core is a versatile structural motif found in numerous approved drugs, valued for its ability to engage in various biological interactions.[1] While often designed for a specific enzyme target, the inherent nature of small molecules can lead to off-target effects through cross-reactivity with other enzymes, such as different kinase families or cytochrome P450 (CYP) enzymes. This guide delves into the selectivity of pyrazole compounds, offering insights into their inhibitory activities across different enzyme families.
Comparative Inhibitory Activity of Pyrazole Compounds
To illustrate the cross-reactivity profiles of pyrazole-based compounds, the following table summarizes the inhibitory activity (IC50 values) of a selection of derivatives against a panel of kinases and cytochrome P450 enzymes. This data, synthesized from published literature, highlights how structural modifications to the pyrazole scaffold can significantly influence target selectivity.
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | Off-Target Enzyme | IC50 (nM) vs. Off-Target | Reference Compound |
| Kinase Inhibitors | |||||
| Compound 1 | Akt1 | 61 | - | - | GSK2141795 (IC50 = 18 nM) |
| Afuresertib | Akt1 | 0.08 (Ki) | Akt2, Akt3 | 2 (IC50), 2.6 (IC50) | - |
| Compound 6 | Aurora A | 160 | - | - | - |
| AT7519 | CDK (general) | See reference | - | - | - |
| Compound 22 | CDK (general) | See reference | - | - | AT7518 |
| Galanin | Chk2 | 48.4 | - | - | - |
| Compound 17 | Chk2 | 17.9 | - | - | - |
| CYP Inhibitors | |||||
| Pyrazole | CYP2E1 | ~200,000 | - | - | - |
| Indazole | CYP2E1 | <1,000 | - | - | - |
| Tetrahydroindazole | CYP2E1 | ~2,000 | - | - | - |
Note: The IC50 values are indicative and can vary based on experimental conditions. Please refer to the original publications for detailed information.
Experimental Protocols for Assessing Cross-Reactivity
The determination of a compound's cross-reactivity is a critical step in drug discovery. Standardized experimental protocols are employed to ensure data reliability and comparability.
In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition and cross-reactivity is through in vitro kinase activity assays. These assays typically involve the following steps:
-
Compound Preparation: The test pyrazole compound is serially diluted to a range of concentrations.[1]
-
Kinase Reaction: The kinase, a specific substrate (often a peptide), and ATP are combined in a reaction buffer.
-
Incubation: The test compound is added to the kinase reaction mixture and incubated for a specific period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor.[1] The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.[1]
-
Panel Screening: To determine cross-reactivity, the test compound is screened against a large panel of kinases, often at a single high concentration (e.g., 1 µM or 10 µM), to identify potential off-targets.[1]
Cytochrome P450 Inhibition Assay
Assessing the inhibitory potential of pyrazole compounds against CYP enzymes is crucial for predicting drug-drug interactions. A typical in vitro assay involves:
-
Microsome Preparation: Human liver microsomes, which contain a mixture of CYP enzymes, are used.
-
Substrate Incubation: A specific probe substrate for the CYP isoform of interest is incubated with the microsomes and the test pyrazole compound at various concentrations.
-
Metabolite Quantification: The formation of the metabolite of the probe substrate is measured, typically by liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The IC50 value is calculated by determining the concentration of the pyrazole compound that causes a 50% reduction in the formation of the metabolite.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway where a pyrazole inhibitor might exhibit off-target effects.
Experimental workflow for assessing pyrazole compound cross-reactivity.
Cross-reactivity of a pyrazole inhibitor in a simplified signaling pathway.
References
Benchmarking new pyrazole antimicrobial agents against ciprofloxacin and other standards
For Immediate Release
[City, State] – [Date] – Newly synthesized pyrazole derivatives are demonstrating significant antimicrobial potency, with several compounds exhibiting superior activity against a range of bacterial pathogens, including drug-resistant strains, when compared to the widely-used fluoroquinolone, ciprofloxacin. These findings, compiled from multiple recent studies, highlight the potential of pyrazole-based agents as a promising new class of antibiotics to address the growing threat of antimicrobial resistance.
Researchers have reported on various series of pyrazole compounds that not only match but often exceed the efficacy of ciprofloxacin and other standard antibiotics in in-vitro tests. The data indicates that these novel agents operate through diverse mechanisms of action, including the inhibition of essential bacterial enzymes like DNA gyrase, dihydrofolate reductase (DHFR), and MurB, which is involved in cell wall synthesis.
Comparative Efficacy Against Key Pathogens
A key benchmark for any new antimicrobial is its Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Across multiple studies, novel pyrazole derivatives have shown highly encouraging MIC values against both Gram-positive and Gram-negative bacteria.
One study highlighted a series of pyrazole-ciprofloxacin hybrids, with several compounds demonstrating MIC values as low as 0.125 µg/mL against Staphylococcus aureus, which is comparable to or better than ciprofloxacin.[1] Notably, some of these hybrids also showed significant activity against ciprofloxacin-resistant S. aureus strains.[1] Another research group developed imidazo-pyridine substituted pyrazole derivatives that were more potent than ciprofloxacin against several Gram-negative strains, with Minimum Bactericidal Concentration (MBC) values under 1 µg/mL.[2]
Further emphasizing the potential of these new agents, coumarin-attached pyrazole derivatives have been identified as potent inhibitors of Topoisomerase II and IV, with MIC values against Salmonella as low as 0.05 mg/L, surpassing the efficacy of both novobiocin and ciprofloxacin.[2]
Below is a summary of the comparative antimicrobial activity of selected new pyrazole agents against ciprofloxacin and other standards.
| Compound Class | Test Organism | New Pyrazole Agent MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Other Standard MIC (µg/mL) | Reference |
| Pyrazole-Ciprofloxacin Hybrids | S. aureus | 0.125 - 0.5 | 0.125 - 0.25 | [1] | |
| Pyrazole-Ciprofloxacin Hybrids | Ciprofloxacin-resistant S. aureus | 0.125 - 0.5 | >64 | [1] | |
| Imidazo-pyridine Pyrazoles | Gram-negative strains | <1 (MBC) | [2] | ||
| Pyrazole-Triazole Hybrids | S. aureus, E. coli, P. aeruginosa | 10 - 15 | 2 - 6 | [2] | |
| Aminoguanidine-derived Pyrazoles | E. coli | 1 | 2 (Moxifloxacin) | [2] | |
| Coumarin-attached Pyrazoles | Salmonella | 0.05 (mg/L) | >0.05 (mg/L) | >0.05 (mg/L) (Novobiocin) | [2] |
| N-(trifluoromethylphenyl) Pyrazoles | MRSA | 0.78 | [2] |
Mechanisms of Action: Beyond DNA Gyrase
While ciprofloxacin's primary target is DNA gyrase, the new pyrazole agents exhibit a broader range of inhibitory mechanisms, a feature that could be crucial in overcoming existing resistance pathways.
dot
Caption: Diverse mechanisms of action of new pyrazole antimicrobial agents.
Some pyrazole derivatives have been identified as potent dual inhibitors of both DHFR and DNA gyrase.[2] Others have been shown to inhibit the MurB enzyme, a crucial component in the bacterial cell wall synthesis pathway.[2] A particularly interesting class of N-(trifluoromethylphenyl) pyrazoles appears to induce bactericidal effects through multiple pathways, including the inhibition of cell wall, protein, and nucleic acid synthesis.[2] This multi-target approach could significantly lower the probability of resistance development.
Safety and Cytotoxicity Profile
A critical aspect of drug development is ensuring that new compounds are not toxic to human cells. Several of the highly active pyrazole derivatives have been evaluated for their cytotoxicity against human cell lines, with promising results. For instance, N-benzoic acid derived pyrazole hydrazones were found to be non-toxic to human embryonic kidney cells (HEK-293) at concentrations effective against Acinetobacter baumannii.[2] Similarly, a series of pyrazole-ciprofloxacin hybrids showed no toxicity to Hep-G2 human liver cancer cells at high concentrations.[1]
| Compound Class | Cell Line | Cytotoxicity (CC50 or Condition) | Reference |
| N-Benzoic Acid Pyrazole Hydrazones | HEK-293 | >32 µg/mL | [2] |
| Pyrazole-Ciprofloxacin Hybrids | Hep-G2 | ≥1000 µg/mL | [1] |
| N-(trifluoromethylphenyl) Pyrazoles | HEK-293 | Relatively non-toxic | [2] |
Experimental Protocols
The evaluation of these new pyrazole agents has been conducted using standardized and rigorous methodologies to ensure the reliability of the data.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) values are typically determined using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The pyrazole compounds and standard antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay
The cytotoxicity of the compounds against mammalian cell lines is often assessed using the Resazurin cell viability assay.
-
Cell Seeding: Human cells (e.g., HEK-293) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Addition: Various concentrations of the pyrazole compounds are added to the cells and incubated for another 24 hours.
-
Resazurin Addition: Resazurin solution is added to each well, and the plates are incubated to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Fluorescence Measurement: The fluorescence is measured to determine the percentage of viable cells compared to an untreated control, from which the 50% cytotoxic concentration (CC50) is calculated.
Conclusion
The collective evidence from recent research strongly supports the development of pyrazole derivatives as a new and potent class of antimicrobial agents. Their high efficacy, including activity against resistant strains, diverse mechanisms of action, and favorable preliminary safety profiles, make them prime candidates for further preclinical and clinical development. These findings offer a beacon of hope in the ongoing battle against antimicrobial resistance.
References
Navigating the Synthesis of Pyrazoles: A Comparative Guide to Reproducibility and Robustness
For researchers, scientists, and professionals in drug development, the synthesis of pyrazole scaffolds is a foundational element in the discovery of novel therapeutics. This guide provides a comparative analysis of commonly employed pyrazole synthesis methods, with a focus on their reproducibility and robustness as documented in published literature. By presenting quantitative data, detailed experimental protocols, and logical workflows, this document aims to inform methodological choices in the pursuit of efficient and reliable pyrazole synthesis.
The pyrazole core is a privileged structure in medicinal chemistry, integral to a wide array of pharmaceuticals. The selection of a synthetic route is a critical decision that impacts not only the yield and purity of the final product but also the scalability and reliability of the process. This guide delves into a comparison of established methods, highlighting key performance indicators to aid in the selection of the most appropriate synthesis strategy for a given research and development objective.
Comparative Performance of Pyrazole Synthesis Methods
The following tables summarize quantitative data from various published methods for pyrazole synthesis. This data is intended to provide a comparative overview of reaction conditions and reported yields. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the data presented is collated from different sources.
Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference |
| Reaction | Synthesis of pyrazoline from chalcone and hydrazine hydrate | Synthesis of pyrazole from chalcone and hydrazine hydrate | [1] |
| Reaction Time | 6.5 hours | 1 minute | [1] |
| Temperature | ~118 °C (refluxing glacial acetic acid) | Not specified (dependent on microwave power) | [1] |
| Yield | "Excellent" (not quantified) | "Efficient" (not quantified) | [1] |
| Catalyst/Solvent | Glacial Acetic Acid | Ethanol/Glacial Acetic Acid | [1] |
Table 2: Comparison of Catalytic Systems for the Synthesis of 3,5-dimethylpyrazole
| Catalyst System | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Glacial Acetic Acid | Acetylacetone, Hydrazine Hydrate | Water | < 50 | 3 hours | > 90 | [2] |
| Hydrazine Sulfate / NaOH | Acetylacetone, Hydrazine Sulfate | 10% Aqueous NaOH | 15 | 1.5 hours | 77-81 | [2] |
| Carbazic Acid | Acetylacetone, Hydrazinium Carboxylate | Neat (Solvent-free) | 70 | 0.3 hours | 99 | [2] |
| Pd/AlO(OH) | Halogenated Precursor, NaBH₄ | Water/Methanol | 20 | 2 hours | > 95 | [2] |
Experimental Protocols
Detailed methodologies for key pyrazole synthesis techniques are provided below, based on established literature procedures.
Knorr Pyrazole Synthesis (Conventional Reflux)
The Knorr synthesis is a classical and widely used method for the preparation of pyrazoles.[3][4]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolate the product by filtration using a Büchner funnel, rinse with a small amount of water, and air dry.[3]
Microwave-Assisted Pyrazole Synthesis
Microwave-assisted synthesis offers a significant acceleration of reaction times and often leads to improved yields.[1][5]
Materials:
-
Chalcone (1 mmol)
-
Hydrazine hydrate (99%, 4 mmol)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a microwave-safe reaction vessel, dissolve the chalcone in ethanol.
-
Add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 1 minute at a suitable power level (to be optimized for the specific microwave unit).[1]
-
After cooling, the product can be isolated by removing the solvent under reduced pressure and purifying by recrystallization or chromatography.
Visualizing Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of key pyrazole synthesis strategies.
Caption: A generalized workflow for pyrazole synthesis.
Caption: A decision-making flowchart for selecting a pyrazole synthesis method.
References
The Synergy of Screens: Correlating In Silico Predictions with Experimental Bioactivity of Pyrazole Derivatives
A comprehensive analysis of computational and experimental data reveals a strengthening correlation in the predictive power of in silico models for the bioactivity of pyrazole-based compounds. This guide provides researchers, scientists, and drug development professionals with a comparative overview of predictive computational methods and their corresponding experimental validations, supported by detailed methodologies for key assays and visual representations of workflows and biological pathways.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The integration of computational, or in silico, techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling has become instrumental in accelerating the discovery and optimization of novel pyrazole-based therapeutic agents. This guide delves into the correlation between these computational predictions and tangible experimental outcomes, offering a clear comparison for researchers in the field.
Quantitative Correlation: In Silico vs. In Vitro
The predictive accuracy of computational models is paramount for their utility in drug discovery. The following tables summarize quantitative data from recent studies, juxtaposing in silico predictions with experimental results for pyrazole derivatives across various biological activities.
Anticancer Activity
In the realm of oncology, pyrazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. In silico models are frequently employed to predict binding affinities to key cancer-related protein targets.
| Compound ID | In Silico Target & Predicted Binding Affinity (kcal/mol) | Cancer Cell Line | Experimental IC50 (µM) | Reference |
| 5o | Tubulin Colchicine-Binding Site: -8.5 | MCF-7 (Breast) | 2.13 ± 0.80 | [1] |
| 5d | Tubulin Colchicine-Binding Site: -8.2 | PC-3 (Prostate) | 2.97 ± 0.88 | [1] |
| 5c | VEGFR-2: -9.1 | HT-29 (Colon) | 6.43 | [2] |
| 5c | VEGFR-2: -9.1 | PC-3 (Prostate) | 9.83 | [2] |
| 29 | CDK2/cyclin A2: (Not specified) | HepG2 (Liver) | 10.05 | [3] |
| 33 | CDK2: (Not specified) | HCT116 (Colon) | <23.7 | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole compounds is often attributed to their inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies are crucial in predicting the binding interactions with COX-1 and COX-2.
| Compound ID | In Silico Target & Predicted Binding Affinity (kcal/mol) | Assay | Experimental IC50 (µM) | Reference |
| 4F-PMPH | COX-2: -8.03 | Bovine Serum Albumin Denaturation | (Max inhibition 81.15% at 0.5 mg/mL) | [4] |
| PMPH | COX-2: -7.21 | Bovine Serum Albumin Denaturation | (Max inhibition 76.38% at 0.5 mg/mL) | [4] |
| 5u | COX-2: -12.907 | COX-2 Inhibition | 1.79 | [5] |
| 5s | COX-2: -12.24 | COX-2 Inhibition | 2.51 | [5] |
| Compound 12 | COX-2: (Not specified, favorable binding) | COX-2 Expression (2−ΔΔct) | 25.8 | [6] |
Antimicrobial Activity
In silico approaches are also valuable in predicting the antimicrobial potential of pyrazole derivatives by modeling their interactions with essential microbial enzymes or proteins.
| Compound ID | In Silico Target & Predicted Binding Affinity (kcal/mol) | Organism | Experimental MIC (µg/mL) | Reference |
| 21a | (Not specified) | Staphylococcus aureus | 62.5-125 | [7] |
| 21a | (Not specified) | Candida albicans | 2.9-7.8 | [7] |
| Compound 7b | DNA Gyrase (predicted) | (Not specified) | (Active) | [8] |
| Compound 8b | DNA Gyrase (predicted) | (Not specified) | (Active) | [8] |
Experimental Protocols
Detailed and standardized experimental methodologies are critical for the reproducibility and validation of scientific findings. Below are protocols for the key assays cited in the comparison tables.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][9]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compound (pyrazole derivative)
-
Control (vehicle, e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.[10][11]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compound (pyrazole derivative)
-
Control inhibitor (e.g., Celecoxib)
-
96-well white opaque plate
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
In the 96-well plate, add the test compound at various concentrations, a control inhibitor, and a vehicle control.
-
Add the reconstituted COX-2 enzyme to all wells except the background control.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of COX-2 inhibition for each concentration of the test compound and calculate the IC50 value.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Test microorganism (bacterial or fungal strain)
-
Test compound (pyrazole derivative)
-
Control antibiotic
-
Sterile 96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity standard
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Process and Pathways
Graphical representations are invaluable for understanding complex workflows and biological signaling cascades. The following diagrams, created using the DOT language, illustrate the interplay between in silico and in vitro methodologies and a key signaling pathway targeted by bioactive pyrazoles.
Many bioactive pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[12]
Conclusion
The convergence of in silico predictions and experimental results for pyrazole bioactivity is increasingly robust, providing a powerful paradigm for modern drug discovery. While computational models offer rapid and cost-effective screening of large compound libraries, experimental validation remains the gold standard for confirming biological activity. The data and protocols presented in this guide underscore the synergistic relationship between these approaches. As computational algorithms and methodologies continue to evolve, the correlation between predicted and observed bioactivity is expected to become even more precise, further streamlining the development of novel pyrazole-based therapeutics. Researchers are encouraged to leverage this integrated approach to accelerate the journey from compound design to clinical application.
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
A Comparative Guide to 1,3-Dimethyl-1H-pyrazole-5-carbonitrile and Other Heterocyclic Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and its versatile pharmacological profile.[1][2] This guide provides an objective comparison of the 1,3-dimethyl-1H-pyrazole-5-carbonitrile scaffold and its derivatives against other common heterocyclic cores such as imidazole, isoxazole, and pyridine. The comparison is based on available experimental data on biological activity, physicochemical properties, and pharmacokinetic profiles.
While direct comparative data for this compound is limited, this guide utilizes data from structurally related 1,3-dimethylpyrazole derivatives and the broader pyrazole class to draw meaningful comparisons and guide scaffold selection in drug discovery programs.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The physicochemical and pharmacokinetic properties of a scaffold are critical determinants of a drug candidate's success, influencing its absorption, distribution, metabolism, and excretion (ADME). The choice of a heterocyclic core can significantly impact properties like solubility, lipophilicity, and metabolic stability.
Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring due to the more favorable N-C-N arrangement compared to the potentially repulsive adjacent N-N bond in pyrazole.[3] However, the pyrazole scaffold is often considered metabolically stable, a factor contributing to its increased use in newly approved drugs.[2] The substitution pattern on the ring plays a crucial role; for instance, 1,3-dimethylpyrazole derivatives have been explored as key components in synthesizing compounds targeting neurological disorders.[1]
Table 1: Comparative Physicochemical and ADME Properties of Representative Heterocyclic Scaffolds
| Property | Pyrazole Derivatives | Imidazole Derivatives | Isoxazole Derivatives | Pyridine Derivatives |
| LogP (Lipophilicity) | Variable; can be tuned by substituents. | Generally lower than pyrazole. | Similar range to pyrazole. | Generally lower than pyrazole. |
| Aqueous Solubility | Generally moderate to low. | Generally higher than pyrazole. | Variable, often low. | Generally higher than pyrazole. |
| Metabolic Stability (t½) | Generally moderate to high; can be susceptible to CYP oxidation. | Variable; can be susceptible to CYP oxidation. | Can be metabolically labile. | Generally stable; N-oxidation possible. |
| Plasma Protein Binding | High (e.g., >95% for some kinase inhibitors). | Variable. | High for many derivatives. | Variable. |
| Oral Bioavailability | Highly variable and species-dependent. | Generally good. | Variable. | Generally good. |
| Primary Metabolizing Enzymes | CYP3A4, CYP2C9 are common.[4] | CYP3A4, CYP2C9 are common. | CYP enzymes. | CYP enzymes. |
Note: The data in this table is generalized from various sources and represents typical ranges for drug-like molecules containing these scaffolds. Specific values are highly dependent on the full molecular structure.
Biological Activity: Head-to-Head Comparisons
The selection of a heterocyclic scaffold is often driven by its ability to interact with a specific biological target and elicit a desired pharmacological response. Below are comparative studies showcasing the performance of pyrazole derivatives against other scaffolds targeting specific enzymes.
Case Study 1: 20-HETE Synthase Inhibition (Anti-inflammatory)
In a study aimed at developing potent and selective inhibitors of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase, a target for cerebral diseases, various azole derivatives were synthesized and compared. The results indicated that while replacing a key functional group with an imidazole ring maintained high potency, it led to a loss of selectivity against cytochrome P450s (CYPs). In contrast, both pyrazole and isoxazole derivatives demonstrated a better balance of potent and selective activity with improved chemical stability.
Table 2: Comparative Biological Activity of Azole Derivatives as 20-HETE Synthase Inhibitors
| Compound Scaffold | Representative Compound | IC₅₀ (nM) | Selectivity vs. CYPs |
| Imidazole | Compound 3a | 5.7 ± 1.0 | Low |
| Pyrazole | Compound 24 | 23 ± 12 | High |
| Isoxazole | Compound 23 | 38 ± 10 | High |
Data sourced from Nakamura et al., J. Med. Chem. 2003.
Case Study 2: Anticancer Activity against Human Cancer Cell Lines
A study comparing the cytotoxic properties of newly synthesized monoterpene isoxazoline and pyrazole derivatives against the HT1080 human fibrosarcoma cell line found that the isoxazoline derivatives exhibited significantly better anticancer activity.
Table 3: Comparative Cytotoxicity of Isoxazole vs. Pyrazole Derivatives against HT1080 Cells
| Compound Scaffold | Representative Compound | IC₅₀ (µM) |
| Isoxazoline | Compound 16c | 9.02 |
| Pyrazole | N/A | > 100 |
Data sourced from Lugiņina et al., Pharmaceuticals 2023.[5]
These examples highlight that the choice of scaffold is highly target-dependent, with pyrazole demonstrating superior performance in some contexts and being outperformed in others.
Structure-Activity Relationship (SAR) of 1,3-Dimethylpyrazole Derivatives
The 1,3-dimethylpyrazole core serves as a versatile starting point for chemical modification. The structure-activity relationship (SAR) is highly dependent on the nature and position of other substituents on the pyrazole ring. For instance, in the development of covalent inhibitors for Cyclin-Dependent Kinase 14 (CDK14), a 4-amino-1H-pyrazole scaffold was utilized. Studies revealed that modifications at the 1- and 3-positions significantly impacted potency and selectivity. While not specifically 1,3-dimethyl derivatives, this research underscores the importance of substitution patterns on the pyrazole core for achieving desired biological activity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays relevant to the comparison of heterocyclic scaffolds.
p38 MAPK Inhibition Assay (Luminescent Kinase Assay)
This assay determines the ability of a compound to inhibit the activity of the p38α MAP kinase.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., a 1,3-dimethylpyrazole derivative) in DMSO. Further dilute into a kinase reaction buffer.
-
Kinase/Substrate Preparation: Prepare a master mix containing the p38α kinase and a suitable substrate (e.g., ATF2 peptide) in the kinase reaction buffer.
-
Reaction Initiation: In a 96-well plate, add the diluted test compound, followed by the kinase/substrate master mix. Initiate the kinase reaction by adding an ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, often used to assess the cytotoxic effects of compounds.
-
Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive oral absorption of drug candidates.
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare solutions of the test compounds in a buffer (e.g., PBS at pH 7.4) with a small percentage of DMSO.
-
Assay Setup: Fill the wells of a 96-well acceptor plate with buffer. Place the lipid-coated donor plate on top of the acceptor plate, and add the test compound solutions to the donor wells.
-
Incubation: Incubate the resulting "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking. During this time, the compound diffuses from the donor well, through the artificial membrane, into the acceptor well.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and the physical parameters of the assay system. Compounds are often categorized as having low, medium, or high permeability based on their Pe values.
Visualizing Key Concepts in Drug Discovery
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: p38 MAPK signaling pathway showing the point of inhibition by a pyrazole-based inhibitor.
Caption: A generalized workflow for kinase inhibitor drug discovery, highlighting scaffold selection.
Conclusion
The this compound scaffold, and pyrazoles in general, represent a highly valuable class of heterocycles in drug design. Their utility stems from a combination of metabolic stability, synthetic tractability, and the ability to form key interactions with a wide range of biological targets.
This guide demonstrates that while pyrazole is a potent and successful scaffold, it is not universally superior to other heterocycles. The selection between pyrazole, imidazole, isoxazole, pyridine, or other scaffolds is a nuanced decision that must be driven by empirical data for the specific biological target of interest. Factors such as the desired potency, selectivity, and overall ADME profile must be carefully weighed. The provided experimental protocols and comparative data serve as a foundational resource for researchers to make informed decisions in the rational design of novel therapeutics.
References
A Head-to-Head Comparison of Pyrazole Derivatives in Anti-Inflammatory Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of various pyrazole derivatives, supported by experimental data. Pyrazole-based compounds have emerged as a significant class of anti-inflammatory agents, with celecoxib being a well-known example. This document summarizes key in vitro and in vivo data to facilitate the evaluation and selection of promising candidates for further investigation.
Data Summary: In Vitro and In Vivo Anti-Inflammatory Activity
The following table provides a comparative summary of the anti-inflammatory activity of selected pyrazole derivatives against key targets and in established preclinical models.
| Compound/Derivative | Target(s) | IC50 (µM) | In Vivo Model | Efficacy | Reference |
| Celecoxib | COX-2 | 0.04 - 0.84 | Carrageenan-induced paw edema | ED50 = 78.53 µmol/kg | [1][2] |
| COX-1 | >15 | ||||
| 3,5-Diarylpyrazoles | COX-2 | 0.01 | - | - | [3][4] |
| Pyrazole-Thiazole Hybrid | COX-2/5-LOX | 0.03 (COX-2), 0.12 (5-LOX) | Carrageenan-induced paw edema | 75% edema reduction | [3][4] |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | - | - | [3][4] |
| COX-1 | 4.5 | ||||
| Pyrazolo-pyrimidine | COX-2 | 0.015 | Arthritis models | Validated efficacy | [3][4] |
| 1,5-Diaryl pyrazole-3-carboxamides | COX-2/sEH | - | Carrageenan-induced paw edema | 62-71% edema inhibition | [1] |
| Thiophene–pyrazole hybrids | COX-2 | - | Carrageenan-induced paw edema | Promising, non-toxic, gastrointestinal-safe | [1] |
| Compound with 4-methoxy group (triarylpyrazole) | COX-2 | 0.74 | Carrageenan-induced paw edema | ED50 = 66.5 µmol/kg | [2] |
| Compound with 4-dimethylamino group (triarylpyrazole) | COX-2 | - | Carrageenan-induced paw edema | ED50 = 73.4 µmol/kg | [2] |
| Bipyrazole (41) | COX-2 | 0.72 | - | - | [2] |
| Pyranopyrazole moiety (42) | COX-2 | 0.76 | - | - | [2] |
| Benzothiophen-2-yl pyrazole derivative (46) | COX-2 | - | - | Higher selectivity than celecoxib | [2] |
| 5-LOX | IC50 = 1.78 | ||||
| Indomethacin (Reference) | COX-1/COX-2 | - | Carrageenan-induced paw edema | 55% edema reduction at 10 mg/kg | [3] |
Key Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. The diagrams below illustrate the cyclooxygenase (COX) pathway and a general experimental workflow for evaluating anti-inflammatory compounds.
Caption: Cyclooxygenase (COX) Signaling Pathway.
References
Safety Operating Guide
Safe Disposal of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile, ensuring the protection of personnel and the environment.
1. Immediate Safety and Hazard Information
This compound is classified as a toxic substance and requires careful handling.[1] All personnel must be familiar with the hazards associated with this compound before commencing any work.
Hazard Identification and Safety Precautions
| Hazard Statement | GHS Classification | Precautionary Measures |
| H301: Toxic if swallowed | GHS06 | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[1][2] |
| H311: Toxic in contact with skin | GHS06 | Wear protective gloves and clothing.[1] |
| H331: Toxic if inhaled | GHS06 | Avoid breathing dust/fumes. Use only in a well-ventilated area.[1][3] |
| H315: Causes skin irritation | Warning | Wear protective gloves.[3] |
| H319: Causes serious eye irritation | Warning | Wear eye protection/face protection.[3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed environmental waste management contractor.[3][4]
Experimental Workflow for Disposal
Emergency Procedures
In the event of accidental exposure or spillage, immediate action is crucial.
| Exposure Scenario | First Aid Measures |
| Skin Contact | Immediately wash off with plenty of soap and water.[3] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek medical attention. |
| Inhalation | Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |
| Ingestion | Rinse mouth. Immediately call a poison center or doctor.[2] |
| Spillage | For small spills, absorb with an inert material and place in a suitable disposal container.[3] For larger spills, evacuate the area and contact your institution's environmental health and safety department. |
Logical Framework for Chemical Waste Management
The disposal of any laboratory chemical, including this compound, should follow a structured and compliant process.
References
Personal protective equipment for handling 1,3-Dimethyl-1H-pyrazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile (CAS No. 306936-77-6). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure and associated hazards are outlined below, along with the required personal protective equipment to mitigate risks.
Signal Word: Danger[1]
Hazard Statements:
A comprehensive list of required personal protective equipment is detailed in the table below.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended for their resistance to a wide range of chemicals.[2][3] Always inspect gloves for integrity before use. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Essential for preventing eye contact with dust or splashes. A face shield may be necessary for larger quantities or when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | A lab coat should be worn at all times. Ensure that skin is not exposed. For extensive handling, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | If the substance is handled outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required to prevent inhalation. |
Operational and Disposal Plans
Proper handling and disposal procedures are critical to prevent contamination and ensure the safety of all laboratory personnel.
Handling Procedures:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling, and before breaks.
-
Spill Management: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Use appropriate PPE and an inert absorbent material to contain the spill. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan: The disposal of this compound and its containers must be managed as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Chemical Waste | Labeled, sealed, and compatible hazardous waste container | Collect all waste solid material in a designated container. The container must be clearly labeled with "Hazardous Waste" and the chemical name. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Labeled, sealed, and compatible hazardous waste container | All materials that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste. |
| Empty Containers | Triple-rinsed or disposed of as hazardous waste | If local regulations permit, containers may be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Otherwise, the empty container itself must be disposed of as hazardous waste. |
All chemical waste must be disposed of through a licensed hazardous waste management facility, in accordance with federal, state, and local regulations.
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
